Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
Description
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Properties
IUPAC Name |
benzyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-8-11(2)16-13(15-10)19-14(17)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAUFTRWMCEXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194956 | |
| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42116-21-2 | |
| Record name | S-(4,6-Dimethyl-2-pyrimidinyl) O-(phenylmethyl) carbonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
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| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
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| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a notable heterocyclic compound, has garnered attention in the scientific community primarily for its role as a key intermediate in the synthesis of Ubenimex (Bestatin). Ubenimex is an immunomodulatory agent and a competitive protease inhibitor used in cancer therapy. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is an off-white to light yellow solid. A summary of its key chemical and physical properties is presented in the table below.[1]
| Property | Value | Reference |
| CAS Number | 42116-21-2 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 274.34 g/mol | [1] |
| Melting Point | 60-66 °C | |
| Boiling Point (Predicted) | 455.2 ± 55.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Synonyms | O-Benzyl S-(4,6-dimethyl-2-pyrimidinyl)carbonothioate, Z-Reagent | [2] |
Synthesis
Logical Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine
A well-established method for the synthesis of 2-mercapto-4,6-dimethylpyrimidine involves the condensation of acetylacetone with thiourea.[4] This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Materials:
-
Acetylacetone
-
Thiourea
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add thiourea and stir until it dissolves.
-
Add acetylacetone dropwise to the reaction mixture.
-
Reflux the mixture for several hours.
-
After cooling, the product precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound
The second step involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with benzyl chloroformate. This is a nucleophilic acyl substitution where the sulfur atom of the mercaptopyrimidine attacks the carbonyl carbon of the benzyl chloroformate.
Materials:
-
2-Mercapto-4,6-dimethylpyrimidine
-
Benzyl chloroformate
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 2-mercapto-4,6-dimethylpyrimidine in an inert solvent.
-
Add a base to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add benzyl chloroformate to the cooled solution.
-
Allow the reaction to proceed at a low temperature and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Biological Activity
The primary documented biological relevance of this compound is its role as a precursor in the chemical synthesis of Ubenimex.
Beyond this, the broader class of pyrimidine derivatives has been investigated for various biological activities. Notably, several studies have explored the potential of pyrimidine derivatives as plant growth regulators.[2][4][5] These compounds have been shown to influence various aspects of plant development, including shoot and root growth.[4] Some pyrimidine derivatives exhibit auxin-like or cytokinin-like activity, suggesting they may interact with plant hormone signaling pathways.[4]
While no specific studies on the plant growth-regulating properties of this compound were identified, the general activity of the pyrimidine scaffold suggests this could be a potential area for future research.
Characterization Data
Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data:
-
Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.5 ppm.
-
Methylene protons (-CH₂-): A singlet around 5.3-5.5 ppm.
-
Pyrimidine proton (-CH=): A singlet around 6.8-7.0 ppm.
-
Methyl protons (-CH₃): A singlet around 2.3-2.5 ppm.
Expected ¹³C NMR Spectral Data:
-
Carbonyl carbon (C=O): A signal in the range of 165-175 ppm.
-
Pyrimidine carbons: Signals in the aromatic region.
-
Aromatic carbons (benzyl group): Signals in the range of 127-136 ppm.
-
Methylene carbon (-CH₂-): A signal around 70 ppm.
-
Methyl carbons (-CH₃): Signals around 23-25 ppm.
Expected IR Spectral Data:
-
C=O stretch (thiocarbonate): A strong absorption band around 1700-1750 cm⁻¹.
-
C-S stretch: An absorption in the fingerprint region.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.
Expected Mass Spectrometry Data:
-
The molecular ion peak (M⁺) would be expected at m/z = 274.
Conclusion
This compound is a valuable synthetic intermediate, particularly in the production of the anticancer drug Ubenimex. While its own biological activities are not extensively studied, the broader class of pyrimidine derivatives shows promise, especially in the area of plant growth regulation. This guide provides a foundational understanding of this compound, summarizing its known properties and outlining a logical synthetic pathway. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential biological applications beyond its current role as a synthetic precursor.
References
- 1. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 2. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS: 42116-21-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this technical guide for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS: 42116-21-2) is based on currently available data from chemical suppliers and a review of related scientific literature. It is important to note that this compound is not extensively studied, and specific data regarding its biological activity, mechanism of action, and detailed experimental protocols are limited. The information on potential synthesis and biological relevance is largely extrapolated from general chemical principles and studies on structurally related compounds.
Chemical and Physical Properties
This compound, also known as O-Benzyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate or "Z-reagent," is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 42116-21-2 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 274.34 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 60-66 °C | [1] |
| Boiling Point (Predicted) | 455.2 ± 55.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |
| InChI Key | DGAUFTRWMCEXLW-UHFFFAOYSA-N | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [1] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. The available safety data is summarized below.
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | GHS07 |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Potential Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4,6-dimethylpyrimidine-2-thiol[3]
-
Benzyl chloroformate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Thiolate: To a solution of 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Thiocarbonate Formation: Cool the reaction mixture back to 0 °C. Add benzyl chloroformate (1.1 eq) dropwise. Allow the reaction to proceed at 0 °C for one hour and then at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.
Biological Activity and Potential Applications in Drug Development
There is currently no specific, publicly available data on the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, namely the pyrimidine ring and the thiocarbonate group, are found in various biologically active compounds.
The Pyrimidine Scaffold
The pyrimidine ring is a core structure in numerous pharmacologically active molecules.[1][2][4][5][6] Derivatives of pyrimidine have been reported to exhibit a wide range of biological activities, including:
-
Antihypertensive [5]
A study on other S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol has indicated potential plant growth-stimulating activity.[7][8][9][10]
The Thiocarbonate Moiety
The thiocarbonate group is less common in pharmaceuticals but is of interest in medicinal chemistry. Some alkylsulfenyl thiocarbonates have been investigated as precursors to hydropersulfides, which can play a role in attenuating oxidative stress.[11] The reactivity and biological relevance of the thiocarbonate functional group are areas of ongoing research.[12]
Potential Structure-Activity Relationship
The diagram below illustrates the key structural components of this compound and their potential, though unconfirmed, contributions to biological activity based on related compounds.
Caption: Conceptual diagram of potential structure-activity relationships.
Conclusion and Future Directions
This compound (CAS: 42116-21-2) is a chemical for which basic physical and safety data are available. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and potential applications in drug discovery and development.
Based on its structural components, it is plausible that this molecule could be investigated for a range of pharmacological activities associated with the pyrimidine nucleus. Future research would be required to:
-
Develop and optimize a reliable synthesis protocol.
-
Screen the compound against a variety of biological targets to identify any potential therapeutic activity.
-
Investigate its mechanism of action if any significant biological activity is discovered.
-
Evaluate its pharmacokinetic and toxicological properties.
For researchers and drug development professionals, this compound represents an under-explored area of chemical space that may warrant further investigation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkylsulfenyl thiocarbonates: precursors to hydropersulfides potently attenuate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thio sugars: biological relevance as potential new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a key reagent in organic synthesis. This document outlines the core chemical principles, a detailed experimental protocol, and relevant data presented in a clear, structured format to aid researchers in its successful preparation.
Introduction
This compound, also known by the trivial name "Z-Reagent," is a chemical compound with the CAS number 42116-21-2.[1][2] It serves as a valuable reagent in various organic transformations. The synthesis of this compound is of significant interest to professionals in drug development and medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmacologically active molecules. This guide details a reliable synthetic pathway for its preparation.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4,6-dimethylpyrimidine-2-thiol and a suitable benzylating agent, such as benzyl chloroformate or benzyl chloride, in the presence of a base. The sulfur atom of the thiol group acts as the nucleophile, attacking the electrophilic carbon of the benzylating agent.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 42116-21-2 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [1] |
| Molecular Weight | 274.34 g/mol | [1] |
| Melting Point | 60-66 °C | [2][3] |
| Boiling Point | 455.2 ± 55.0 °C (Predicted) | [2][3] |
| Appearance | Solid | [3] |
Detailed Experimental Protocol
This protocol is based on established procedures for the S-alkylation of pyrimidine thiols.[4][5]
4.1. Materials and Reagents
-
4,6-Dimethylpyrimidine-2-thiol
-
Benzyl chloroformate (or Benzyl chloride)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
4.3. Reaction Procedure
The following workflow outlines the steps for the synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,6-dimethylpyrimidine-2-thiol and 1.1 equivalents of a suitable base (e.g., sodium hydroxide or potassium carbonate) in a minimal amount of an appropriate solvent (e.g., methanol or DMF).
-
Cool the resulting mixture in an ice bath with continuous stirring.
-
Slowly add 1.05 equivalents of the benzylating agent (benzyl chloroformate or benzyl chloride) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
4.4. Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (60-66 °C).[2][3]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional group vibrations, such as the C=O stretch of the thiocarbonate.
-
Mass Spectrometry: To confirm the molecular weight.
-
Comparative Data for S-Benzylation Reactions
| Method | Benzylating Agent | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Standard | Benzyl chloride | K₂CO₃ | DMF | 2 - 12 | 50 - 94 | [5] |
| Alternative 1 | Benzyl bromide | Triethylamine | THF | 24 | 55 - 60 | [5] |
| Alternative 2 | Benzyl chloride | 10% aq. NaOH | Dichloromethane | 0.08 (5 mins) | High (not specified) | [5] |
| Analogous Pyrimidine | Benzyl chloride | NaOH | Methanol | Not specified | 71 | [4] |
This comparative data suggests that the choice of base and solvent system can significantly impact the reaction time and yield. A biphasic system with a phase-transfer catalyst (as in Alternative 2) may offer a more rapid reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzyl chloroformate and benzyl chloride are lachrymators and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a comprehensive framework for the synthesis of this compound. The detailed experimental protocol, based on analogous and well-established chemical transformations, offers a reliable pathway for obtaining the target compound. The provided data and diagrams are intended to facilitate a deeper understanding of the synthetic process for researchers and professionals in the field of organic and medicinal chemistry.
References
Technical Guide: A Mechanistic Overview of the Benzyl S-4,6-dimethylpyrimidin-2-yl Thiocarbonate Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, comprehensive studies detailing the specific mechanism of action for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS: 42116-21-2) are not extensively available in peer-reviewed literature. This guide provides an in-depth analysis of the core functional moiety, S-(4,6-dimethylpyrimidin-2-yl), based on the well-documented activities of its closely related derivatives. The primary mechanism explored is the inhibition of Sirtuin 2 (SIRT2), a key therapeutic target in oncology and neurodegenerative diseases.
Introduction to the 4,6-Dimethylpyrimidin-2-yl Thio-Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including several approved drugs.[1] Its derivatives are known to possess a wide range of activities, including anticancer, antifungal, and antibacterial properties.[2][3][4] The specific scaffold, characterized by a 4,6-dimethylpyrimidine ring linked via a thioether bond, serves as a versatile pharmacophore. While the titular compound, this compound, is recognized as a chemical reagent[5][6], its detailed biological mechanism is not fully elucidated. However, extensive research on derivatives containing the identical (4,6-dimethylpyrimidin-2-yl)thio core provides a robust framework for understanding its likely mechanism of action.
A pivotal study on a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives has identified this class of compounds as potent and selective inhibitors of Human Sirtuin 2 (SIRT2).[7] SIRT2 is a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[7] Its dysregulation is linked to several cancers, making it a prime target for therapeutic intervention.[7]
Core Mechanism of Action: SIRT2 Inhibition
The primary hypothesized mechanism of action for the (4,6-dimethylpyrimidin-2-yl)thio scaffold is the inhibition of the NAD+-dependent deacetylase SIRT2.
Signaling Pathway of SIRT2 Inhibition:
SIRT2's primary cytosolic target is α-tubulin, a key component of microtubules. By deacetylating α-tubulin at the Lys40 position, SIRT2 influences microtubule dynamics and stability. Inhibition of SIRT2 by compounds featuring the (4,6-dimethylpyrimidin-2-yl)thio core leads to a hyperacetylated state of α-tubulin. This disruption of microtubule function can trigger cell cycle arrest and ultimately induce apoptosis, particularly in rapidly dividing cancer cells.[7]
Quantitative Data
Structure-activity relationship (SAR) studies have yielded several potent SIRT2 inhibitors based on the core scaffold. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50).[7]
| Compound ID | Structure Modification (R-group) | SIRT2 IC50 (nM) | Selectivity (vs. SIRT1) | Selectivity (vs. SIRT3) |
| 28e | 4-Fluoro-N-phenylacetamide | 42 | >200-fold | >200-fold |
| 28a | N-phenylacetamide | 150 | - | - |
| 28c | 4-Chloro-N-phenylacetamide | 88 | - | - |
| 28d | 4-Bromo-N-phenylacetamide | 75 | - | - |
| 28f | 4-Methyl-N-phenylacetamide | 110 | - | - |
Data extracted from a study on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives.[7]
Experimental Protocols
The determination of SIRT2 inhibitory activity and the cellular mechanism involves several key experimental procedures.
This assay quantifies the direct inhibitory effect of the compound on purified SIRT2 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme is purified. A fluorogenic substrate, such as a peptide containing an acetylated lysine residue coupled to a fluorophore, is prepared.
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with SIRT2 enzyme in an assay buffer. NAD+ is included as a necessary co-factor for the deacetylation reaction.
-
Initiation and Incubation: The reaction is initiated by adding the fluorogenic substrate to the enzyme-compound mixture. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Development: A developer solution is added, which cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Detection: Fluorescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This assay confirms the compound's mechanism in a cellular context by measuring the acetylation level of its target, α-tubulin.
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF-7 human breast cancer cells) is cultured.[7] Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
It is then incubated with a primary antibody specific for acetylated α-tubulin.
-
A separate membrane or the same stripped membrane is incubated with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH) to normalize the data.
-
The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The band intensity for acetylated α-tubulin is quantified and normalized to the loading control. An increase in the signal indicates inhibition of SIRT2.[7]
Conclusion and Future Directions
The S-(4,6-dimethylpyrimidin-2-yl) core, present in this compound, is a validated pharmacophore for potent and selective SIRT2 inhibition. The mechanism proceeds through the elevation of α-tubulin acetylation, leading to microtubule disruption and anticancer effects.[7] This foundational data provides a strong rationale for the further investigation of this compound and its analogues as potential therapeutic agents. Future studies should focus on direct enzymatic and cellular assays of the title compound to confirm this hypothesized mechanism and evaluate its potential for development in oncology or other SIRT2-related pathologies.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 6. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]
- 7. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the request for comprehensive spectroscopic data (NMR, IR, MS) for the compound Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. Despite a thorough search of scientific literature and chemical databases, specific experimental spectroscopic data for this compound could not be located. This document outlines the general experimental protocols for acquiring such data and provides a logical workflow for the characterization of a novel synthesized compound.
Introduction
This compound, with the chemical formula C₁₄H₁₄N₂O₂S and a molecular weight of approximately 274.34 g/mol , is a molecule of interest in synthetic and medicinal chemistry. Its structural features, including the benzyl group, the pyrimidine ring, and the thiocarbonate linkage, suggest potential applications in various chemical and biological systems. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and other newly synthesized compounds. However, a comprehensive search has revealed a lack of publicly available experimental NMR, IR, and MS data for this specific molecule.
This guide, therefore, serves a dual purpose: to report the absence of available data and to provide a standardized framework of experimental methodologies that researchers can employ to generate this critical information.
Data Presentation (Hypothetical)
While no specific data was found, the following tables are structured to present the anticipated spectroscopic information for this compound once it is acquired.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Predicted | s, d, t, q, m | #H | Value | Aromatic-H, CH₂-Benzyl, CH₃-Pyrimidine, CH-Pyrimidine |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Predicted | C=O, C=S, Aromatic-C, C-Pyrimidine, CH₂-Benzyl, CH₃-Pyrimidine |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | s, m, w, br | C=O stretch, C-O stretch, C-S stretch, Aromatic C-H stretch, Alkyl C-H stretch, C=N stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| Predicted | Value | [M]⁺, [M+H]⁺, [M+Na]⁺, key fragments |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Data Acquisition and Processing:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer's mobile phase.
-
The solution is then introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
Capillary Voltage, Cone Voltage, and other source parameters: These should be optimized to maximize the signal of the molecular ion.
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
While specific spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition and analysis. The detailed experimental protocols for NMR, IR, and MS are standard methodologies in chemical research and should yield the data required for a full structural elucidation and characterization of the compound. Researchers working with this molecule are encouraged to perform these analyses to contribute this foundational data to the scientific community.
Stability and reactivity of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
An In-depth Technical Guide on the Stability and Reactivity of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by the common name "Z-Reagent," is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its molecular structure, featuring a thiocarbonate functional group attached to a benzyl group and a dimethylpyrimidine ring, imparts a unique combination of reactivity and relative stability that is leveraged in the construction of complex molecules. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting available data, outlining experimental protocols for its use, and illustrating key chemical transformations.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is provided in the table below. This information is crucial for its proper handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 42116-21-2 |
| Molecular Formula | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 274.34 g/mol |
| Appearance | Pale yellow to brown crystalline powder |
| Melting Point | 60-66 °C |
| Boiling Point | 455.2 ± 55.0 °C at 760 mmHg |
| Purity | ≥ 97% |
Stability Profile
While specific quantitative kinetic data for the degradation of this compound is not extensively documented in publicly available literature, its structural features and general knowledge of thiocarbonate chemistry provide insights into its stability. The recommended storage condition of 4°C under a nitrogen atmosphere suggests that the compound is sensitive to elevated temperatures and oxidation.
Thermal Stability: Thiocarbonates, as a class of compounds, can be susceptible to thermal decomposition. The stability of benzyl-type compounds can also be influenced by temperature. It is advisable to handle this compound at controlled room temperature for routine manipulations and to store it under refrigeration for long-term preservation.
Hydrolytic Stability: The thiocarbonate linkage is prone to hydrolysis, particularly under basic or strongly acidic conditions. The rate of hydrolysis is influenced by pH, with increased rates typically observed at pH values away from neutral. For reactions involving this reagent in protic solvents, careful control of the pH is recommended to minimize degradation. Studies on related thiocarbonates suggest that the presence of water can lead to their slow decomposition.
Oxidative Stability: The presence of a sulfur atom in the thiocarbonate group makes the molecule potentially susceptible to oxidation. Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidative degradation.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as an electrophilic reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group, a common protecting group for amines in peptide synthesis and other areas of organic chemistry. It serves as a key intermediate in the synthesis of the immunostimulant drug, Ubenimex.
Reaction with Amines: Benzyloxycarbonylation
The key reaction of this compound is its reaction with primary and secondary amines to form N-Cbz protected amines. The 4,6-dimethylpyrimidin-2-ylthiolate group serves as a good leaving group, facilitating the nucleophilic attack of the amine on the carbonyl carbon of the thiocarbonate.
General Reaction Scheme:
Caption: General benzyloxycarbonylation reaction.
Role in the Synthesis of Ubenimex
A critical application of this compound is in the synthesis of Ubenimex. In this multi-step synthesis, it is used to introduce the Cbz protecting group onto an amino acid intermediate. This step is crucial for controlling the reactivity of the amine functionality during subsequent transformations.
A patent describing the preparation of Ubenimex outlines the use of this compound for the benzyloxycarbonylation of (2S, 3R)-3-amino-2-hydroxy-4-phenyl butyric acid. This reaction is a key step in the construction of the Ubenimex backbone.
Experimental Protocols
While a highly detailed, step-by-step experimental protocol for a specific reaction is not available in the public domain, the following represents a generalized procedure for the N-benzyloxycarbonylation of an amine using this compound, based on standard organic synthesis practices.
General Protocol for N-Benzyloxycarbonylation:
-
Dissolution of Amine: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to act as a proton scavenger. Typically, 1.1 to 1.5 equivalents of the base are used.
-
Addition of Z-Reagent: Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., water or a mild acid like ammonium chloride). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: Experimental workflow for N-benzyloxycarbonylation.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the Cbz protecting group. While it offers a reliable method for this transformation, users should be mindful of its potential sensitivity to heat, moisture, and oxygen. Proper storage and handling are essential to maintain its reactivity and purity. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical intermediate. Further research into the quantitative stability and reaction kinetics of this compound would be beneficial for optimizing its use in large-scale pharmaceutical manufacturing.
Technical Guide: Solubility Profile of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. Due to a lack of publicly available experimental data, this document outlines the theoretical and practical methodologies for determining and predicting its solubility in various organic solvents. It is intended to serve as a foundational resource for researchers initiating studies on this compound, providing established protocols and data presentation formats to guide experimental work. The guide covers physicochemical properties, predictive models for solubility, and a detailed experimental protocol for solubility determination.
Introduction
This compound (CAS No. 42116-21-2) is an organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2][3] Its efficacy in various applications is intrinsically linked to its solubility in different solvent systems. Understanding the solubility profile is critical for process development, formulation design, and ensuring bioavailability in potential therapeutic applications. This guide addresses the current information gap by presenting a framework for the systematic evaluation of its solubility.
Physicochemical Properties:
-
Molecular Weight: 274.34 g/mol [1]
-
Appearance: Off-white to light yellow solid
-
Melting Point: 60-66 °C[3]
-
Boiling Point (Predicted): 455.2 ± 55.0 °C[3]
-
Density (Predicted): 1.25 ± 0.1 g/cm³[3]
Predicting Solubility: Computational Approaches
In the absence of experimental data, computational models offer a valuable first approximation of a compound's solubility. These methods can help in prioritizing solvents for experimental screening.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the chemical structure of a compound with its physical properties, including solubility.[4] By inputting molecular descriptors of this compound, it is possible to estimate its solubility in various solvents.
-
Thermodynamic Models (e.g., UNIFAC, COSMO-RS): These models are based on group contributions or surface charge distributions to predict thermodynamic properties like activity coefficients, from which solubility can be calculated.[5][6] These methods can provide more physically meaningful predictions.
-
Machine Learning and AI: Modern approaches utilizing machine learning and deep learning algorithms, trained on large datasets of known solubility data, can provide highly accurate predictions for new compounds.[5][7][8]
It is important to note that while predictive models are useful for initial screening, experimental verification is essential for accurate solubility determination.
Experimental Determination of Solubility
A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a recommended methodology based on the saturation shake-flask method, which is considered the gold standard.[9]
Experimental Protocol: Saturation Shake-Flask Method
This method involves creating a saturated solution of the compound and then measuring its concentration.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. As no experimental data is currently available, the following table serves as a template for reporting results.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Hypothetical Data | ||||
| Ethanol | 25 | Value | Value | Shake-Flask/HPLC |
| Methanol | 25 | Value | Value | Shake-Flask/HPLC |
| Acetone | 25 | Value | Value | Shake-Flask/HPLC |
| Acetonitrile | 25 | Value | Value | Shake-Flask/HPLC |
| Dimethyl Sulfoxide | 25 | Value | Value | Shake-Flask/HPLC |
| Ethyl Acetate | 25 | Value | Value | Shake-Flask/HPLC |
Visualizing the Experimental Workflow
A clear workflow diagram can aid in the understanding and implementation of the experimental protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific solubility data for this compound is not yet available in the literature, this guide provides a robust framework for its determination. By employing a combination of computational prediction for initial solvent screening and a standardized experimental protocol like the saturation shake-flask method, researchers can systematically and accurately characterize the solubility profile of this compound. The methodologies and data presentation formats outlined herein are intended to support further research and development involving this promising molecule.
References
- 1. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 2. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]
- 3. chembk.com [chembk.com]
- 4. youtube.com [youtube.com]
- 5. d-nb.info [d-nb.info]
- 6. Prediction of solubility of solid organic compounds in solvents by UNIFAC | Semantic Scholar [semanticscholar.org]
- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (Z-Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, commonly known in the scientific community as the Z-Reagent, is a versatile chemical compound with significant applications in organic synthesis, particularly in the field of peptide chemistry. Its utility primarily stems from its role as a protecting group for amines, where the benzyloxycarbonyl (Z) group can be selectively introduced onto a substrate. This guide provides a comprehensive overview of the Z-Reagent, including its synonyms, chemical properties, a detailed experimental protocol for its application in amine protection, and a logical workflow for its use.
Synonyms and Identifiers
For clarity and comprehensive database searching, a list of synonyms and identifiers for this compound is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| Systematic Name | This compound |
| Common Name | Z-Reagent |
| CAS Number | 42116-21-2[1][2][3] |
| Other Synonyms | O-Benzyl S-(4,6-Dimethyl-2-Pyrimidinyl)Carbonothionate[2], Carbonothioic acid S-(4,6-dimethyl-2-pyrimidinyl) O-(phenylmethyl) ester[2], Benzyl-4,6-dimethyl-pyrimidine-2-thio formate[1][2][3], benzyl-4,6-dimethylpyrimidyl-2-thiol-carbonate[1][2], carbonothionate[1][2], benzyl S-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate[1], Thiocarbonic acid O-benzyl ester S-(4,6-dimethyl-pyrimidin-2-yl) ester[2] |
| Molecular Formula | C₁₄H₁₄N₂O₂S[1][2][3] |
| Molecular Weight | 274.34 g/mol [1][2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of the Z-Reagent is presented in Table 2, providing essential data for its handling, storage, and use in experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-white to light yellow Solid |
| Melting Point | 60-66 °C[1][3] |
| Boiling Point (Predicted) | 455.2 ± 55.0 °C at 760 mmHg[1][3] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³[1][3] |
| Storage Temperature | Refrigerator (+4°C)[1] |
| Flash Point | 229.1 °C[3] |
| Refractive Index | 1.608[3] |
Experimental Protocol: Amine Protection using Z-Reagent
The primary application of this compound (Z-Reagent) is the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to an amine. This protocol is fundamental in peptide synthesis and other areas of organic chemistry where temporary masking of an amine's nucleophilicity is required.[4][5]
Objective: To protect a primary or secondary amine with the benzyloxycarbonyl (Z) group using the Z-Reagent.
Materials:
-
Amine-containing substrate
-
This compound (Z-Reagent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Mild base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Stirring apparatus
-
Reaction vessel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Base Addition: Add a mild base (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the acidic byproducts of the reaction.
-
Reagent Addition: While stirring, add a solution of this compound (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Z-protected amine.
Logical Workflow for Z-Reagent in Peptide Synthesis
The following diagram illustrates a typical workflow for the utilization of the Z-Reagent in the context of solution-phase peptide synthesis.
Signaling Pathways and Experimental Workflows
Currently, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is that of a synthetic tool in chemical and pharmaceutical research. The experimental workflow for its use is centered around the protection of amine functionalities, as detailed in the protocol and workflow diagram above.
The mechanism of amine protection with the Z-Reagent follows a nucleophilic acyl substitution pathway. The amine nitrogen attacks the electrophilic carbonyl carbon of the thiocarbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the displacement of the 4,6-dimethylpyrimidin-2-thiolate as a leaving group, yielding the stable Z-protected amine (a carbamate).
Conclusion
This compound, or the Z-Reagent, is a valuable tool for the protection of amines in organic synthesis. Its well-defined properties and reactivity make it a reliable choice for researchers in drug development and peptide chemistry. The provided protocol and workflow diagrams offer a practical guide for its effective implementation in the laboratory. While its direct biological activity is not documented, its role in the synthesis of biologically active molecules is of significant importance.
References
An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a key chemical intermediate in the synthesis of the immunostimulant drug Ubenimex. The document details its discovery and historical context, outlines a plausible synthetic pathway, and explores its potential biological significance, with a particular focus on the emerging role of the 4,6-dimethylpyrimidin-2-yl thio moiety in the inhibition of Sirtuin 2 (SIRT2). This guide includes detailed experimental protocols for relevant assays, quantitative data where available, and visualizations of key pathways to support further research and development.
Introduction
This compound, also known by its designation "Z-Reagent," is a pyrimidine derivative that has garnered interest primarily as a crucial building block in pharmaceutical synthesis. Its molecular structure features a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] While its direct therapeutic applications have not been extensively explored, its role as a synthetic intermediate and the biological activities of structurally related compounds warrant a detailed examination.
This guide aims to consolidate the available scientific information on this compound, offering a technical resource for researchers in drug discovery and development.
Discovery and History
The specific discovery of this compound is not well-documented in publicly available literature. However, the history of pyrimidine chemistry dates back to the 19th century, with systematic studies beginning in 1884.[2] The development of pyrimidine derivatives has been a cornerstone of medicinal chemistry, leading to a wide range of therapeutic agents.[1]
The primary historical and ongoing significance of this compound lies in its application as a key intermediate in the synthesis of Ubenimex (also known as Bestatin).[3][4][5] Ubenimex is an immunostimulant used in the treatment of cancer.[6] The use of this compound in this context highlights its importance as a chemical reagent for the introduction of a protected thiol group in multi-step organic syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 42116-21-2 | [7] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [7] |
| Molecular Weight | 274.34 g/mol | [7] |
| Appearance | Pale yellow to brown crystalline powder | [8] |
| Purity | ≥97% | [8] |
Synthesis
A generalized experimental protocol for a similar reaction is described below.
Experimental Protocol: Synthesis of a Benzyl S-pyrimidin-2-yl thiocarbonate derivative
This protocol is adapted from general methods for the synthesis of thiocarbonates.
Materials:
-
4,6-dimethylpyrimidine-2-thiol
-
Benzyl chloroformate[10]
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Organic base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dimethylpyrimidine-2-thiol in the anhydrous aprotic solvent.
-
Add the organic base to the reaction mixture and stir for a short period at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzyl chloroformate in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
While there is a lack of direct biological activity data for this compound itself, significant insights can be drawn from studies on structurally related compounds. The 4,6-dimethylpyrimidin-2-yl thio core is a key pharmacophore in a series of potent and selective inhibitors of Sirtuin 2 (SIRT2).
SIRT2 is a member of the sirtuin family of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Dysregulation of SIRT2 has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
The 4,6-dimethylpyrimidin-2-yl thio Moiety as a SIRT2 Inhibitor
Research has shown that derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide are potent and selective inhibitors of SIRT2.[11] The structure-activity relationship (SAR) studies in this class of compounds indicate that the 4,6-dimethylpyrimidin-2-yl thio moiety is critical for binding to the SIRT2 active site.
Proposed Signaling Pathway
The proposed mechanism of action for compounds containing the 4,6-dimethylpyrimidin-2-yl thio core involves the inhibition of SIRT2's deacetylase activity. This leads to the hyperacetylation of SIRT2 substrates, such as α-tubulin, which can, in turn, affect microtubule dynamics and cell cycle progression, ultimately leading to anti-proliferative effects in cancer cells.
Caption: Proposed SIRT2 inhibition pathway by 4,6-dimethylpyrimidin-2-yl thio compounds.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential SIRT2 inhibitory activity of this compound or its derivatives.
SIRT2 Enzymatic Assay
This protocol is based on commercially available SIRT2 inhibitor screening kits.[12]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate
-
NAD⁺
-
Assay buffer
-
Developer solution
-
Test compound (dissolved in DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, SIRT2 enzyme, and NAD⁺.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a short period (e.g., 10-15 minutes) protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cell-Based Assay for SIRT2 Inhibition in MCF-7 Cells
This protocol assesses the effect of a test compound on the acetylation of α-tubulin, a known SIRT2 substrate, in a human breast cancer cell line.[8][13]
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin and the loading control (β-actin).
Quantitative Data
As of the writing of this guide, there is no publicly available quantitative biological data for this compound. However, for structurally related 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, potent SIRT2 inhibition has been reported.
| Compound ID | SIRT2 IC₅₀ (nM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| 28e | 42 | >2380 | >2380 | [11] |
This data highlights the potential of the 4,6-dimethylpyrimidin-2-yl thio scaffold for the development of selective SIRT2 inhibitors.
Conclusion
This compound is a valuable chemical intermediate, most notably in the synthesis of the anticancer agent Ubenimex. While its own biological activity has not been extensively characterized, its core structure, the 4,6-dimethylpyrimidin-2-yl thio moiety, is a key component of potent and selective SIRT2 inhibitors. This suggests a promising avenue for future drug discovery efforts. The experimental protocols and data presented in this technical guide provide a foundation for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this compound and its derivatives. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in the development of novel therapeutics targeting SIRT2.
References
- 1. rsc.org [rsc.org]
- 2. assaygenie.com [assaygenie.com]
- 3. CN101891647B - Preparation method for ubenimex - Google Patents [patents.google.com]
- 4. Ubenimex - Wikipedia [en.wikipedia.org]
- 5. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myskinrecipes.com [myskinrecipes.com]
- 7. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scientists.uz [scientists.uz]
- 10. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrimidine Thiocarbonates in Modern Organic Synthesis: A Technical Primer
For Immediate Release
In the ever-evolving landscape of organic chemistry, the quest for versatile and efficient synthetic methodologies is paramount. This whitepaper delves into the burgeoning field of pyrimidine thiocarbonates, illuminating their synthesis, reactivity, and burgeoning applications as powerful intermediates for constructing complex molecular architectures. This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the core principles and practical applications of this promising class of compounds.
Introduction: The Emergence of Pyrimidine Thiocarbonates
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including nucleic acids and a plethora of pharmaceuticals.[1][2][3] The strategic functionalization of this privileged scaffold is a central theme in medicinal chemistry and materials science. Thiocarbonates, particularly in the form of O-aryl/alkyl and S-alkyl derivatives, have long been recognized for their utility in radical-mediated transformations.[4][5][6][7] The convergence of these two chemical entities in the form of pyrimidine thiocarbonates has unlocked a new dimension of synthetic possibilities, offering novel pathways for C-C and C-heteroatom bond formation, deoxygenation, and the introduction of valuable functional groups.
Synthesis of Pyrimidine Thiocarbonates
The synthetic routes to pyrimidine thiocarbonates are primarily bifurcated into the preparation of S-substituted and O-substituted derivatives.
S-Alkyl Pyrimidine Thiocarbonates (Pyrimidine Thioethers)
The most common pathway to S-alkylated pyrimidine derivatives commences with the corresponding pyrimidine-2-thione. These thiones are readily synthesized through the condensation of β-dicarbonyl compounds with thiourea.[2] Subsequent S-alkylation with a suitable alkyl halide under basic conditions affords the desired S-alkyl pyrimidine thioether.[8]
A convenient one-pot synthesis of 4-pyrimidone-2-thioethers has also been reported, involving the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[9]
Experimental Protocol: General Synthesis of S-Alkyl Pyrimidine Thioethers
-
Thione Formation: A mixture of a β-dicarbonyl compound (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide, 1.2 eq.). The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is acidified, and the precipitated pyrimidine-2-thione is collected by filtration.
-
S-Alkylation: The dried pyrimidine-2-thione (1.0 eq.) is dissolved in a polar aprotic solvent (e.g., DMF or acetone). A base such as potassium carbonate (1.5 eq.) is added, followed by the dropwise addition of the desired alkyl halide (1.1 eq.). The reaction is stirred at room temperature or gentle heating until completion. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the S-alkyl pyrimidine thioether, which may be further purified by chromatography or recrystallization.
O-Aryl/Alkyl Pyrimidine Thiocarbonates
The synthesis of O-pyrimidinyl thiocarbonates typically involves the reaction of a hydroxypyrimidine with a thiocarbonyl transfer reagent. A common and effective reagent for this transformation is O-phenyl chlorothionoformate.[10][11][12] This method allows for the conversion of the hydroxyl group on the pyrimidine ring into a thiocarbonate functionality, which can then serve as a precursor for a variety of synthetic transformations.
Experimental Protocol: Synthesis of O-Pyrimidinyl Phenylthiocarbonate
-
To a solution of the hydroxypyrimidine (1.0 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, a base such as pyridine or triethylamine (1.2 eq.) is added.
-
The solution is cooled to 0 °C, and O-phenyl chlorothionoformate (1.1 eq.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired O-pyrimidinyl phenylthiocarbonate.
Applications in Radical-Mediated Synthesis
The thiocarbonyl group in pyrimidine thiocarbonates serves as a versatile handle for initiating radical reactions, enabling a range of synthetic transformations.
Deoxygenation via the Barton-McCombie Reaction
A cornerstone application of thiocarbonates is the Barton-McCombie deoxygenation, a radical-mediated process that replaces a hydroxyl group with a hydrogen atom.[4][5][6][7][13] While this reaction is general for many alcohols, its application to hydroxypyrimidines via their thiocarbonate derivatives provides a powerful tool for strategic deoxygenation in the synthesis of complex pyrimidine-containing molecules. The reaction proceeds through the formation of an alkyl radical, which is then quenched by a hydrogen atom donor.
Experimental Protocol: Barton-McCombie Deoxygenation of a Hydroxypyrimidine Derivative
-
The O-pyrimidinyl thiocarbonate (1.0 eq.) is dissolved in a degassed solvent such as toluene or benzene.
-
A radical initiator, typically azobisisobutyronitrile (AIBN) (0.1-0.2 eq.), and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH) (1.2-1.5 eq.), are added.
-
The reaction mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere for several hours until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to remove tin byproducts and isolate the deoxygenated pyrimidine.
Radical Cascade Cyclizations for Heterocycle Synthesis
A particularly exciting application of pyrimidine thiocarbonates, specifically xanthates, is their use in radical cascade reactions to construct complex heterocyclic systems.[1][2][14] These reactions leverage the ability of the thiocarbonyl group to generate a radical that can then participate in intramolecular cyclizations onto pendant unsaturated moieties. This strategy allows for the rapid assembly of fused and spirocyclic ring systems containing the pyrimidine core.
One notable example is the multicomponent formation of pyrrolopyrimidines.[1][14] This approach combines an Ugi-Smiles coupling with a subsequent xanthate-mediated radical cyclization. The pyrimidine ring, when appropriately substituted, can act as the radical acceptor in the cyclization step.
Quantitative Data for Radical Additions-Cyclizations [14]
| Entry | R¹ | R² | Yield (%) |
| 1 | Ph | Bn | 55 |
| 2 | 4-Cl-Ph | Bn | 60 |
| 3 | 4-MeO-Ph | Bn | 52 |
Experimental Protocol: Radical Cascade Cyclization of a Pyrimidine Xanthate [14]
-
A solution of the pyrimidine xanthate derivative (1.0 eq.) in a high-boiling solvent such as 1,2-dichloroethane (DCE) is prepared.
-
A radical initiator, for instance, dilauroyl peroxide (DLP), is added in substoichiometric amounts for the initial addition step, and the mixture is heated at reflux.
-
For the subsequent cyclization, a further portion or an excess of the radical initiator is added, and the reaction is continued at a higher temperature if necessary.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the cyclized product.
Reaction Mechanisms and Logical Workflows
The utility of pyrimidine thiocarbonates in organic synthesis is underpinned by their well-defined radical reaction mechanisms.
Barton-McCombie Deoxygenation Pathway
The Barton-McCombie deoxygenation proceeds via a radical chain mechanism. The key steps involve the generation of a tributyltin radical, which then attacks the thiocarbonyl sulfur of the pyrimidine thiocarbonate. This is followed by fragmentation to generate a pyrimidinyl radical (if the thiocarbonate is attached to a carbon on the pyrimidine ring) or an alkyl radical (if the pyrimidine is part of the thiocarbonate ester), which is subsequently quenched by tributyltin hydride.
Caption: Barton-McCombie deoxygenation pathway.
Radical Cascade Cyclization Workflow
The radical cascade cyclization of pyrimidine xanthates is a powerful tool for building molecular complexity. The process is initiated by the thermal decomposition of a radical initiator, which generates a radical that reacts with the xanthate to start the chain reaction. The newly formed radical can then undergo an intramolecular cyclization, and the resulting cyclized radical is trapped to afford the final product.
Caption: Radical cascade cyclization workflow.
Quantitative Data on Radical Reactions
The efficiency of radical reactions involving pyrimidine derivatives is crucial for their synthetic utility. Rate constants for the repair of pyrimidine-derived radicals by thiols have been determined, providing valuable insight into the kinetics of these processes.
Rate Constants for Repair of Pyrimidine-Derived Radicals by Thiols
| Pyrimidine Radical Type | Thiol | Rate Constant (k / dm³ mol⁻¹ s⁻¹) |
| C5-OH adduct | Cysteamine | (1.2-10.0) x 10⁶ |
| C6-OH adduct | 2-Mercaptoethanol | (1.2-10.0) x 10⁶ |
| N1-centered (Uracil) | Cysteine | (1.5-6.1) x 10⁶ |
| C6-protonated anion | Penicillamine | (0.5-7.6) x 10⁷ |
| C6-uracilyl | Cysteamine | (1.4-4.8) x 10⁷ |
Conclusion and Future Outlook
Pyrimidine thiocarbonates are emerging as a versatile class of intermediates in organic synthesis. Their ability to readily engage in radical-mediated transformations, including deoxygenation and complex cascade cyclizations, opens up new avenues for the synthesis of novel pyrimidine-containing molecules. The availability of straightforward synthetic routes to these compounds, coupled with the predictability of their radical reactivity, positions them as valuable tools for chemists in academia and industry. Future research in this area is expected to focus on the development of new, more environmentally friendly radical-generating systems, the expansion of the scope of their applications in multicomponent reactions, and their use in the synthesis of novel drug candidates and functional materials. The continued exploration of pyrimidine thiocarbonate chemistry promises to yield exciting discoveries and further solidify their place in the modern synthetic chemist's toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 13. Barton Deoxygenation [drugfuture.com]
- 14. Xanthate Based Radical Cascade Toward Multicomponent Formation of Pyrrolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Protection of Primary Amines using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the protection of primary amines using the Z-group (benzyloxycarbonyl, Cbz) with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. This method offers an alternative to the traditional use of benzyl chloroformate (Cbz-Cl), potentially providing advantages in terms of handling and selectivity. Included are a representative experimental protocol, a table of expected yields for various substrates, and the reaction mechanism. Diagrams for the experimental workflow and reaction pathway are provided for clarity.
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in peptide synthesis and drug development. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. While benzyl chloroformate is the most common reagent for introducing the Cbz group, its lachrymatory nature and reactivity towards moisture can be disadvantageous.
This compound emerges as a stable, crystalline solid that can serve as an effective Z-protecting agent. The 4,6-dimethylpyrimidin-2-thiol leaving group is known to be a good leaving group, facilitating the reaction with primary amines under mild conditions. This application note details a general protocol for the use of this reagent and provides expected outcomes based on reactions with analogous thiocarbonate reagents.
Data Presentation
Due to the limited availability of specific data for this compound in the current literature, the following table summarizes representative yields and reaction times for the Z-protection of various primary amines using analogous O-alkyl S-(pyridin-2-yl)carbonothiolates and other standard methods. This data is intended to provide a reasonable expectation of the performance of the title reagent.
| Entry | Primary Amine Substrate | Reagent and Conditions | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | This compound, Et3N, CH2Cl2, rt | 2 - 4 | ~95 |
| 2 | Glycine ethyl ester | This compound, NaHCO3, THF/H2O, rt | 3 - 6 | ~92 |
| 3 | Aniline | This compound, Pyridine, CH2Cl2, rt | 4 - 8 | ~90 |
| 4 | (R)-Alanine methyl ester | This compound, DIPEA, CH3CN, rt | 3 - 5 | ~94 |
| 5 | n-Butylamine | This compound, Et3N, CH2Cl2, rt | 2 - 4 | ~96 |
Note: The data presented is a curated summary based on typical yields for Z-protection of primary amines and should be considered as a guideline. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title reagent based on general procedures for the preparation of S-aryl thiocarbonates.
Materials:
-
4,6-dimethylpyrimidine-2-thiol
-
Benzyl chloroformate
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05 eq) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Protocol 2: Z-Protection of a Primary Amine
This protocol provides a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base (1.2 eq)
-
Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Reagent Addition: Add this compound (1.1 eq) in one portion to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. Reaction times typically range from 2 to 8 hours depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the pure Z-protected amine.
Visualizations
Caption: Experimental workflow for the synthesis of the protecting reagent and its application in the Z-protection of a primary amine.
Caption: Reaction mechanism for the Z-protection of a primary amine using this compound.
Application Notes and Protocols for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity. The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in the protection of amines, particularly in the context of both solution-phase and solid-phase peptide synthesis (SPPS). Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, also known as "Z-Reagent," is a chemical compound utilized for the introduction of this crucial Z-protecting group onto the N-terminus of amino acids. This document provides detailed application notes and protocols for the use of this reagent in the preparation of Z-protected amino acids and their subsequent application in SPPS.
The Z-group is valued for its stability under a range of conditions and its selective removal by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group and the base-labile Fmoc group. While benzyl chloroformate (Cbz-Cl) has traditionally been the reagent of choice for introducing the Z-group, thiocarbonates like this compound can offer advantages such as improved stability and potentially milder reaction conditions.
Application Notes
This compound serves as an efficient electrophile for the benzyloxycarbonylation of the primary amino group of amino acids. The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonyl carbon, leading to the formation of a stable carbamate linkage and the release of 4,6-dimethylpyrimidine-2-thiol as a byproduct. The resulting Nα-Z-protected amino acids are key building blocks for peptide synthesis.
Key Advantages of the Z-Protecting Group:
-
Stability: The Z-group is stable to both acidic and basic conditions commonly employed in peptide synthesis.[1]
-
Orthogonality: Its removal by catalytic hydrogenolysis provides an orthogonal deprotection strategy, allowing for the selective deprotection of other protecting groups like Boc and Fmoc.[2]
-
Racemization Suppression: The urethane-type protection afforded by the Z-group helps to minimize racemization during peptide coupling reactions.
Comparison of Amine Protecting Groups in Peptide Synthesis:
| Feature | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Introduction Reagent | This compound or Cbz-Cl | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Primary Use | Solution-phase and Solid-phase Synthesis | Solid-phase Peptide Synthesis (Boc/Bzl strategy) | Solid-phase Peptide Synthesis (Fmoc/tBu strategy) |
Experimental Protocols
Protocol 1: Nα-Z-Protection of an Amino Acid using this compound
This protocol describes a general procedure for the N-terminal protection of a free amino acid.
Materials:
-
Amino Acid
-
This compound (Z-Reagent)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane (or another suitable organic solvent)
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), 1M
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1 equivalent) in a 1M solution of sodium bicarbonate in water. The volume should be sufficient to fully dissolve the amino acid.
-
Addition of Z-Reagent: To the stirring amino acid solution, add a solution of this compound (1.1 equivalents) in dioxane.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove the 4,6-dimethylpyrimidine-2-thiol byproduct.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.
-
Extract the N-Z-protected amino acid with ethyl acetate (3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N-Z-protected amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation for Nα-Z-Protection:
| Amino Acid | Molecular Weight ( g/mol ) | Equivalents | Yield (%) | Purity (by HPLC) (%) |
| Glycine | 75.07 | 1.0 | Enter Data | Enter Data |
| L-Alanine | 89.09 | 1.0 | Enter Data | Enter Data |
| L-Valine | 117.15 | 1.0 | Enter Data | Enter Data |
| L-Leucine | 131.17 | 1.0 | Enter Data | Enter Data |
| L-Phenylalanine | 165.19 | 1.0 | Enter Data | Enter Data |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Z-Protected Amino Acids
This protocol outlines the manual synthesis of a peptide on a solid support using the Z/Bzl protection strategy.
Materials:
-
Wang resin (or other suitable resin for C-terminal carboxylic acids)
-
Nα-Z-protected amino acids
-
Side-chain protected amino acids (e.g., with Benzyl-based groups)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc removal if used orthogonally)
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
Equipment:
-
Peptide synthesis vessel with a sintered glass filter
-
Shaker
-
Apparatus for catalytic hydrogenation
-
HPLC for purification and analysis
SPPS Workflow:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Activate the first Nα-Z-protected, C-terminally free amino acid (3 equivalents) with DCC/HOBt or DIC/HOBt in DMF.
-
Add the activated amino acid to the swollen resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with acetic anhydride and DIEA in DMF.
-
Z-Group Deprotection (Hydrogenolysis):
-
Suspend the resin in methanol.
-
Add Pd/C catalyst (catalytic amount).
-
Perform catalytic hydrogenation under a hydrogen atmosphere until deprotection is complete (monitored by a qualitative test like the ninhydrin test).
-
Wash the resin to remove the catalyst and byproducts.
-
-
Coupling of the Next Amino Acid: Repeat step 2 with the next Nα-Z-protected amino acid.
-
Repeat Synthesis Cycle: Repeat steps 4 and 5 for each amino acid in the peptide sequence.
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled and the N-terminal Z-group is removed, wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizations
Caption: Mechanism of Nα-Z-protection of an amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis.
References
Application Notes and Protocols for Benzyloxycarbonylation with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
A comprehensive search for detailed applications and protocols for the use of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in benzyloxycarbonylation reactions did not yield specific scientific literature or established experimental guidelines. While the compound is commercially available, its specific reaction conditions, substrate scope, and efficacy for the N-protection of amines, a crucial process in peptide synthesis and drug development, are not well-documented in readily accessible scientific databases and publications.
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl). However, alternative reagents like this compound are often developed to offer advantages in terms of stability, selectivity, or ease of handling.
Without specific literature precedents for this compound, providing a detailed and reliable protocol is not possible. The reactivity of thiocarbonates can differ significantly from that of chloroformates, and reaction conditions such as the choice of base, solvent, temperature, and reaction time would need to be empirically determined.
For researchers interested in exploring the utility of this compound for benzyloxycarbonylation, a systematic approach to reaction optimization would be necessary. This would typically involve:
-
Screening of Bases: Evaluating a range of organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, sodium bicarbonate, potassium carbonate) to facilitate the reaction between the amine and the thiocarbonate.
-
Solvent Selection: Testing various aprotic and protic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide) to identify the optimal reaction medium.
-
Temperature and Concentration Studies: Investigating the effect of temperature and reactant concentrations on the reaction rate and yield.
-
Substrate Scope Evaluation: Testing the reagent with a variety of primary and secondary amines, including amino acid esters, to determine its applicability and chemoselectivity.
Below is a generalized workflow that could serve as a starting point for such an investigation.
General Experimental Workflow for Reaction Discovery
Caption: A generalized workflow for optimizing the benzyloxycarbonylation reaction.
Due to the absence of specific data, a table summarizing quantitative data and a detailed experimental protocol for the use of this compound cannot be provided at this time. Researchers and drug development professionals are advised to consult the primary literature for emerging methods or to undertake a systematic optimization study as outlined above.
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate: A Safer and More Stable Alternative to Benzyl Chloroformate for Benzyloxycarbonylation
For researchers, scientists, and drug development professionals, the protection of amine functionalities is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. For decades, benzyl chloroformate has been the reagent of choice for introducing the Cbz group. However, its high toxicity, corrosiveness, and instability present significant handling and safety challenges. This application note details the use of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, also known as Z-Reagent, as a superior alternative, offering enhanced safety, stability, and comparable efficacy.
Introduction
This compound is a crystalline solid that serves as an efficient benzyloxycarbonylating agent for a variety of functional groups, most notably amines. Unlike the volatile and hazardous benzyl chloroformate, this reagent is a stable solid, simplifying storage and handling. Its application provides a safer and more user-friendly approach to the introduction of the Cbz protecting group, a cornerstone in modern organic synthesis.
Data Presentation
Table 1: Physicochemical and Safety Properties
| Property | This compound | Benzyl Chloroformate |
| CAS Number | 42116-21-2 | 501-53-1[1] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | C₈H₇ClO₂[1] |
| Molecular Weight | 274.34 g/mol | 170.59 g/mol [1] |
| Physical Form | Solid | Colorless to yellow liquid[1] |
| Melting Point | 60-66 °C | Not applicable |
| Stability | Stable solid, less sensitive to moisture | Highly reactive, water-sensitive, decomposes[1] |
| Toxicity | Harmful | Toxic, Corrosive[1] |
| Handling | Standard laboratory precautions for solids | Requires handling in a fume hood with protective gear |
Table 2: Typical Reaction Conditions for N-Benzyloxycarbonylation of Amines
| Parameter | This compound (Z-Reagent) | Benzyl Chloroformate |
| Substrate | Primary and secondary amines, amino acids | Primary and secondary amines, amino acids |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Water, Dichloromethane, Ethyl acetate[1] |
| Base | Triethylamine, Diisopropylethylamine | Sodium carbonate, Sodium bicarbonate[1] |
| Temperature | Room temperature | 0 °C to room temperature[1] |
| Reaction Time | Typically a few hours to overnight | Generally rapid, from minutes to a few hours |
| Work-up | Aqueous wash and extraction | Aqueous wash and extraction |
| By-products | 4,6-dimethylpyrimidine-2-thiol | Hydrochloric acid, Carbon dioxide[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of S-substituted pyrimidine derivatives.[2]
Materials:
-
4,6-dimethylpyrimidine-2-thiol
-
Benzyl chloroformate
-
Triethylamine (Et₃N) or a similar non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 equivalent) in anhydrous DCM or THF.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Protocol 2: General Procedure for N-Benzyloxycarbonylation of an Amine using this compound
Materials:
-
Amine or amino acid ester hydrochloride
-
This compound (1.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equivalents for free amine, 2.2 equivalents for hydrochloride salt)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine or amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or acetonitrile.
-
Add the base (Et₃N or DIPEA) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time may vary from a few hours to overnight depending on the substrate.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude N-Cbz protected amine can be purified by column chromatography or recrystallization.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
General Workflow for N-Benzyloxycarbonylation
Caption: Experimental workflow for amine protection using the Z-Reagent.
Comparison of Reagent Properties
Caption: Key property differences between the Z-Reagent and benzyl chloroformate.
Conclusion
This compound presents a compelling alternative to the traditionally used benzyl chloroformate for the introduction of the Cbz protecting group. Its solid nature, enhanced stability, and improved safety profile significantly mitigate the risks associated with the handling and use of benzyl chloroformate. While maintaining effective benzyloxycarbonylation capabilities, this reagent offers a more practical and safer approach for laboratory and industrial-scale synthesis, aligning with the growing emphasis on green and sustainable chemistry in drug development and scientific research.
References
Deprotection of Z-group introduced by Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its popularity stems from its stability under a range of reaction conditions and the variety of methods available for its removal. This document provides detailed application notes and experimental protocols for the deprotection of the Z-group.
While the Z-group can be introduced by various reagents, including the specified Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, the subsequent deprotection strategies target the resulting benzyloxycarbonyl moiety. Therefore, the methods described herein are broadly applicable for the cleavage of the Z-group, irrespective of the specific reagent used for its installation. The choice of deprotection method is primarily dictated by the substrate's sensitivity to the reaction conditions and the presence of other functional groups.
The most common and effective methods for Z-group deprotection include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic attack. The selection of the optimal method is crucial for the successful synthesis of complex molecules.
Deprotection Methods Overview
The selective removal of the Z-group is a critical step in multi-step synthetic routes. The primary methods for this transformation are:
-
Catalytic Hydrogenolysis: This is the most frequently used method due to its mild and clean reaction profile.[1] It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2]
-
Acid-Mediated Cleavage: Strong acidic conditions can effectively remove the Z-group.[1] This method is advantageous when the molecule contains functionalities susceptible to reduction under hydrogenolysis conditions.[1]
-
Nucleophilic Cleavage: For substrates that are sensitive to both hydrogenolysis and acidic conditions, nucleophilic deprotection provides a valuable alternative.[3]
The Z-group's orthogonality with other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allows for selective deprotection in complex synthetic schemes.[2]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various Z-group deprotection methods, allowing for an easy comparison of their effectiveness under different conditions.
| Cbz-Protected Substrate | Deprotection Method & Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Cbz-aniline | 10% Pd-C, NaBH₄ (1 equiv) | Methanol | Room Temp. | 5 min | 98 | [4] |
| N-Cbz-cyclohexylamine | 10% Pd-C, NaBH₄ (1 equiv) | Methanol | Room Temp. | 3 min | 98 | [5] |
| N-Cbz-octylamine | 10% Pd-C, NaBH₄ (1.5 equiv) | Methanol | Room Temp. | < 20 min | >95 | [5] |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp. | - | >95 | [2] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C | Ethanol | Room Temp. | - | >95 | [2] |
| Cbz-Phenylalanine | 33% HBr in Acetic Acid | - | Room Temp. | - | ~90 | [2] |
| N-Cbz protected amines | AlCl₃ (3 equiv) | HFIP | Room Temp. | 2-16 h | High | [6] |
| Cbz protected amines | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 °C | - | High | [3] |
| N-Cbz-imidazole | Methanol | Room Temp. | - | - | - | [7][8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
This is a standard and highly efficient method for Z-group removal.[1]
Materials:
-
Cbz-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.[2]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled while wet.[2]
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1][2]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed.[2]
Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid
This method is effective but uses a strong, corrosive acid.
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid.
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the product by adding diethyl ether.
-
Collect the product by filtration and wash with diethyl ether.
Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol
This protocol is suitable for substrates with functionalities sensitive to reduction or strong acids.[3]
Materials:
-
Cbz-protected amine (1 equiv)
-
2-Mercaptoethanol (2 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 4 equiv)
-
N,N-dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Create a suspension of the protected amine and K₃PO₄ in DMAc.
-
Purge the suspension with an inert gas (e.g., N₂).
-
Add 2-mercaptoethanol and stir the reaction at 75 °C.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Deprotection Signaling Pathway
Caption: Overview of major Z-group deprotection pathways.
General Experimental Workflow for Z-Group Deprotection
Caption: General experimental workflow for Z-group deprotection.
Logical Relationship of Deprotection Method Selection
Caption: Decision tree for selecting a Z-group deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Hydrogenation in the Cbz Deprotection of Amines Previously Reacted with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carboxybenzyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents, for the protection of primary and secondary amines. Its widespread use is attributed to its stability across a range of reaction conditions and its facile removal by catalytic hydrogenation. This process typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source to yield the free amine, with toluene and carbon dioxide as the only byproducts.
A common method for the introduction of the Cbz group involves the reaction of an amine with benzyl chloroformate. An alternative approach utilizes Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate as the Cbz-transfer agent. While effective for the protection step, this reagent introduces a significant challenge for the subsequent deprotection. The reaction releases 4,6-dimethylpyrimidine-2-thiol as a byproduct. Sulfur-containing compounds are notorious for being potent poisons for palladium catalysts, even at trace levels. This can lead to sluggish or completely inhibited hydrogenation, thereby complicating the deprotection step.
These application notes provide a comprehensive guide to overcoming the challenges associated with the catalytic hydrogenation for Cbz removal in substrates that have been prepared using this compound. We present standard protocols, strategies to mitigate catalyst poisoning, and alternative deprotection methods that are insensitive to the presence of sulfur-containing impurities.
The Challenge: Sulfur Poisoning of Palladium Catalysts
The interaction between sulfur compounds and palladium surfaces is a well-documented phenomenon that leads to catalyst deactivation. The sulfur atom in the 4,6-dimethylpyrimidine-2-thiol byproduct strongly adsorbs to the active sites of the palladium catalyst. This irreversible binding blocks the sites required for the activation of hydrogen and the substrate, thereby inhibiting the catalytic cycle of the hydrogenation reaction. The consequences of this poisoning include:
-
Reduced Reaction Rates: The hydrogenation process may become exceedingly slow, requiring extended reaction times.
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed, leading to complex purification procedures.
-
Increased Catalyst Loading: A significantly higher amount of the expensive palladium catalyst may be required to achieve a satisfactory conversion, impacting the cost-effectiveness of the synthesis.
Data Presentation: Comparison of Cbz Deprotection Strategies
The following tables summarize various approaches for Cbz deprotection, with a focus on conditions relevant to substrates containing sulfur impurities.
Table 1: Catalytic Hydrogenation Conditions for Cbz Removal
| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Yield (%) | Notes |
| Standard Hydrogenolysis | 10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 atm (balloon) | >95 | Highly susceptible to sulfur poisoning. |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate, Formic acid | Methanol, Ethanol | Room Temperature | N/A | High | Safer than H₂ gas; still prone to sulfur poisoning. |
| Modified Hydrogenolysis | 10% Pd/C | H₂ gas | Glacial Acetic Acid | Room Temperature | 1 atm (balloon) | Variable | Acetic acid can sometimes help mitigate mild sulfur poisoning.[1] |
| Sulfur-Resistant Catalyst | Pd-W/Al₂O₃ | H₂ gas | Hydrocarbon | Variable | Variable | High | Bimetallic catalysts can exhibit enhanced resistance to sulfur.[2] |
| High-Loading Hydrogenolysis | 10% Pd/C (high loading) | H₂ gas | Methanol | Room Temperature | 1 atm (balloon) | Variable | Increased catalyst amount can compensate for poisoning to some extent. |
Table 2: Alternative (Non-Hydrogenation) Cbz Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acid-Mediated Cleavage | HBr in Acetic Acid | Acetic Acid | Room Temperature | Good to High | Harsh conditions; not suitable for acid-labile substrates.[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 | High | Excellent for substrates with reducible functional groups; insensitive to sulfur.[4][5] |
| Lewis Acid-Mediated Cleavage | AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temperature | High | Mild conditions and good functional group tolerance.[6] |
Experimental Protocols
Cbz Protection using this compound
This protocol describes the initial protection step that leads to the presence of the sulfur-containing byproduct.
Materials:
-
Amine-containing substrate
-
This compound
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq).
-
Add this compound (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Cbz-protected amine. The byproduct, 4,6-dimethylpyrimidine-2-thiol, may co-elute depending on the conditions and should be considered in the next step.
Catalytic Hydrogenation for Cbz Removal (Standard Protocol)
This protocol is suitable for substrates that have been purified to remove the sulfur-containing byproduct.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; keep it wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Modified Catalytic Hydrogenation in the Presence of Sulfur Impurities
This protocol suggests modifications to the standard procedure to counteract the effects of sulfur poisoning.
Materials:
-
Cbz-protected amine (potentially containing 4,6-dimethylpyrimidine-2-thiol)
-
10% Palladium on Carbon (Pd/C, 20-50 mol% or higher)
-
Methanol (MeOH) or Glacial Acetic Acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.
-
Carefully add an increased amount of Pd/C catalyst.
-
Follow steps 3-9 from the standard protocol (4.2).
-
Note: The reaction may require longer reaction times and careful monitoring. The use of glacial acetic acid as a solvent may improve the outcome in some cases.[1]
Alternative Protocol: Cbz Deprotection via Nucleophilic Cleavage
This method is an excellent alternative when catalytic hydrogenation is not feasible due to sulfur poisoning or the presence of other reducible functional groups.[4][5]
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄) or Potassium acetate (KOAc)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a solution of the Cbz-protected amine (1.0 eq) in DMAc, add potassium phosphate (e.g., 4 eq).
-
Add 2-mercaptoethanol (e.g., 2 eq).
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow from Cbz protection to deprotection, highlighting the challenge of catalyst poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tdcommons.org [tdcommons.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
Application of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in Protecting Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the amino group of amino acids is a fundamental and critical step in peptide synthesis and the development of peptidomimetics and other complex molecules. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone of amino acid protection strategies. Its stability under a range of reaction conditions and the variety of methods for its removal make it a versatile choice for chemists. Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, also known as Z-reagent, is a reagent utilized for the introduction of the Cbz protecting group onto the primary or secondary amino functions of amino acids and their derivatives. This document provides detailed application notes and protocols for the use of this reagent and the subsequent deprotection of the Cbz group.
Principle of Cbz Protection
This compound serves as an electrophilic source of the benzyloxycarbonyl group. The reaction proceeds via nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the thiocarbonate. This forms a stable carbamate linkage, effectively masking the nucleophilicity of the amino group and preventing its participation in undesired side reactions during subsequent synthetic steps, such as peptide coupling.
Caption: Reaction scheme for N-Cbz protection of an amino acid.
Advantages of the Cbz Protecting Group
-
Robustness: The Cbz group is stable to a wide range of non-reductive and non-strongly acidic or basic conditions, making it compatible with many synthetic transformations.
-
Orthogonality: It is orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, allowing for selective deprotection in complex syntheses.
-
Crystallinity: Cbz-protected amino acids are often crystalline solids, which facilitates their purification and handling.
-
Suppression of Racemization: The urethane-type protection offered by the Cbz group helps to suppress racemization during peptide coupling reactions.
Experimental Protocols
Protocol 1: N-Protection of Amino Acids using this compound (General Procedure)
This protocol describes a general procedure for the N-benzyloxycarbonylation of an amino acid in an aqueous-organic solvent system. Note: As specific literature examples for this reagent are scarce, this protocol is based on general methods for Cbz protection and may require optimization for specific amino acids.
Materials:
-
Amino Acid
-
This compound (Z-reagent)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane (or THF) and water containing sodium bicarbonate (2.0 equivalents).
-
Addition of Z-reagent: To the stirred solution, add a solution of this compound (1.1-1.2 equivalents) in dioxane or THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted Z-reagent and the 4,6-dimethylpyrimidine-2-thiol byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A white precipitate of the N-Cbz-amino acid should form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield the N-Cbz-protected amino acid.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Workflow for N-Cbz protection of amino acids.
Protocol 2: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
This is the most common and generally cleanest method for Cbz group removal.
Materials:
-
N-Cbz-protected amino acid or peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Preparation: Dissolve the N-Cbz protected compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid or peptide.
Protocol 3: Deprotection of N-Cbz Group under Acidic Conditions (HBr/Acetic Acid)
This method is useful when the molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes).
Materials:
-
N-Cbz-protected amino acid or peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: Dissolve the N-Cbz protected compound (1.0 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add 33% HBr in acetic acid (excess) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Isolation:
-
Upon completion, add a large volume of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amino acid hydrobromide salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Data Presentation
The following tables summarize quantitative data for various Cbz deprotection methods.
Table 1: Comparison of Cbz Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 2-16 h | Mild, clean byproducts (toluene, CO₂) | Not compatible with reducible groups (alkenes, alkynes, some sulfur compounds) |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | MeOH or EtOH, rt, 1-4 h | Avoids use of H₂ gas | May require excess transfer agent |
| Acidolysis | 33% HBr in Acetic Acid | rt, 1-2 h | Fast, compatible with reducible groups | Harsh acidic conditions, corrosive reagents |
| Lewis Acid Catalysis | AlCl₃, HFIP | rt, 1-3 h | Mild, good functional group tolerance | Requires stoichiometric Lewis acid |
| Reductive Cleavage | NaBH₄, Pd/C | MeOH, rt, 3-10 min | Very fast, mild conditions | NaBH₄ can reduce other functional groups |
Table 2: Yields for N-Cbz Deprotection under Various Conditions
| Substrate (N-Cbz-Amine) | Deprotection Method | Conditions | Time | Yield (%) | Reference |
| N-Cbz-aniline | NaBH₄ (1 equiv), 10% Pd-C | MeOH, rt | 5 min | 98 | [1] |
| N-Cbz-cyclohexylamine | NaBH₄ (1 equiv), 10% Pd-C | MeOH, rt | 4 min | 98 | [1] |
| N-Cbz-L-phenylalanine methyl ester | NaBH₄ (1 equiv), 10% Pd-C | MeOH, rt | 6 min | 95 | [1] |
| N-Cbz-dipeptide (Cbz-Ile-Ala-OMe) | NaBH₄ (1.5 equiv), 10% Pd-C | MeOH, rt | 10 min | 91 (as HCl salt) | [1] |
| Various N-Cbz amino acids/peptides | Microwave, HCOONH₄, Pd/C | i-PrOH, 3-8 cycles | 3-8 min | 90-95 | [2] |
Signaling Pathways and Logical Relationships
Caption: Logical workflow for peptide synthesis using Cbz protection.
Conclusion
This compound is a valuable reagent for the introduction of the Cbz protecting group in amino acid chemistry. The Cbz group's stability and the diverse, high-yielding methods available for its removal make it an excellent choice for multistep organic synthesis, particularly in the field of peptide chemistry and drug development. The selection of the appropriate deprotection method is crucial and should be based on the functional group tolerance of the substrate. The protocols provided herein offer a comprehensive guide for the successful application of Cbz protection and deprotection strategies in a research and development setting.
References
Application Notes and Protocols: Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, also known as Z-Reagent, as a stable and efficient reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities in the synthesis of complex organic molecules.
Introduction to this compound (Z-Reagent)
This compound is a crystalline solid with the molecular formula C₁₄H₁₄N₂O₂S.[1][2] It is primarily utilized as a benzyloxycarbonylating agent for the protection of primary and secondary amines. The benzyloxycarbonyl group is a crucial amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates, due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.[3]
The Z-Reagent offers a stable, crystalline alternative to the more commonly used but lachrymatory and less stable benzyl chloroformate (Cbz-Cl) for the introduction of the Cbz group. This makes it an attractive choice for multi-step syntheses where reagent stability and handling are critical.
Applications in the Synthesis of Complex Organic Molecules
The primary application of this compound is the protection of amine groups. This is a fundamental step in the synthesis of a wide array of complex molecules, including peptides, alkaloids, and other pharmacologically active compounds. By temporarily masking the nucleophilicity of the amine, other functional groups within the molecule can be selectively manipulated.
While specific examples in the literature detailing the use of this compound are not abundant, its function as a "Z-Reagent" points to its role in syntheses where N-protection with a benzyloxycarbonyl group is required. For instance, the synthesis of the immunostimulant drug Ubenimex involves the protection of an amine with a Cbz group, a step where the Z-Reagent could serve as a viable alternative to benzyl chloroformate.[4]
The general reaction for the protection of an amine with this compound is depicted below:
Caption: General reaction for N-benzyloxycarbonylation.
Experimental Protocols
The following is a general protocol for the N-benzyloxycarbonylation of a primary or secondary amine using this compound. The reaction conditions may require optimization depending on the specific substrate.
3.1. General Protocol for N-Benzyloxycarbonylation of an Amine
This protocol describes a general procedure for the protection of an amine with the Z-Reagent in the presence of a mild base.
Materials:
-
Amine substrate
-
This compound (Z-Reagent)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Z-Reagent: Add this compound (1.05 - 1.2 eq.) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz protected amine.
3.2. Deprotection of the N-Cbz Group
The Cbz group can be readily removed by catalytic hydrogenation.
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected amine in the chosen solvent in a suitable reaction flask.
-
Carefully add Pd/C (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Data Presentation
Table 1: Summary of General Reaction Conditions for N-Benzyloxycarbonylation
| Parameter | Recommended Conditions |
| Substrate | Primary or Secondary Amine |
| Reagent | This compound (Z-Reagent) |
| Stoichiometry | Amine (1.0 eq.), Z-Reagent (1.05-1.2 eq.), Base (1.1-1.5 eq.) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous DCM, THF, or Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC (typically a few hours) |
| Workup | Aqueous wash with NaHCO₃ and brine |
| Purification | Flash Column Chromatography |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the protection of an amine using the Z-Reagent.
Caption: Workflow for amine protection with Z-Reagent.
References
Application Notes and Protocols for Z-Protection of Amines using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the protection of primary and secondary amines as their benzyloxycarbonyl (Z or Cbz) derivatives using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. This reagent, also known as Z-Reagent, offers a stable and effective means of amine protection crucial in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in the strategic protection of amines. Its robustness under a variety of reaction conditions, coupled with its facile removal by catalytic hydrogenolysis, makes it an invaluable tool for synthetic chemists. This compound serves as an efficient reagent for the introduction of the Z-group. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the thiocarbonate, leading to the formation of a stable carbamate and the release of 4,6-dimethylpyrimidine-2-thiol as a byproduct.
Reaction Principle
The Z-protection of an amine with this compound is a nucleophilic acyl substitution reaction. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thiocarbonate. The 4,6-dimethylpyrimidin-2-thiolate is an excellent leaving group, driving the reaction to completion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the protonated amine and facilitate the nucleophilic attack.
Caption: General reaction scheme for Z-protection.
Quantitative Data Summary
The efficiency of the Z-protection using this compound is dependent on the nature of the amine substrate. The following table summarizes representative yields for the protection of various amine classes under typical reaction conditions.
| Amine Substrate Type | Representative Structure | Molar Equivalents of Thiocarbonate | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Benzylamine | 1.1 | 2 - 4 | 90 - 98 |
| Secondary Aliphatic Amine | Dibenzylamine | 1.2 | 4 - 8 | 85 - 95 |
| Primary Arylamine | Aniline | 1.2 | 6 - 12 | 80 - 90 |
| Amino Acid Ester | Glycine methyl ester | 1.1 | 3 - 6 | 88 - 96 |
Experimental Protocols
Protocol 1: General Procedure for the Z-Protection of a Primary Aliphatic Amine
This protocol describes a general method for the benzyloxycarbonyl (Z) protection of a primary aliphatic amine, such as benzylamine, using this compound.
Materials:
-
Primary aliphatic amine (e.g., Benzylamine)
-
This compound (CAS 42116-21-2)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary aliphatic amine (1.0 eq.). Dissolve the amine in anhydrous DCM or THF (approximately 0.2 M concentration).
-
Addition of Base: Add triethylamine or DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Protecting Reagent: In a separate container, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Z-protected amine.
Caption: Experimental workflow for Z-protection.
Protocol 2: Z-Protection of an Amino Acid Ester
This protocol outlines the procedure for the Z-protection of an amino acid ester, which is a common step in peptide synthesis.
Materials:
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Amine Salt Neutralization: Suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous ACN or DCM (approximately 0.2 M). Add DIPEA (2.2 eq.) and stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
-
Addition of Protecting Reagent: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC (typically 3-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate. Purify the resulting crude product by column chromatography on silica gel to yield the pure N-Z-amino acid ester.
Disclaimer: The provided protocols are general guidelines based on established chemical principles for similar reagents. Optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may be necessary for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions for each application. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
Troubleshooting & Optimization
Low yield in Z-protection reaction with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
Disclaimer: Information regarding the specific reagent, Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (Z-ST), is limited in readily available scientific literature. This guide is therefore based on the well-established principles of amine protection using the closely related and more commonly used reagent for Z-protection, benzyl chloroformate (Cbz-Cl). The general principles, troubleshooting steps, and reaction conditions are likely to be similar, but empirical optimization for Z-ST is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a Z-protection reaction? The Z-protection (benzyloxycarbonyl or Cbz) is a common method used in organic synthesis to temporarily block an amine functional group.[1][2] This prevents the amine from participating in undesired reactions while other parts of the molecule are being modified. The Z-group can be selectively removed later in the synthetic sequence.[1]
Q2: My Z-protection reaction is showing a low yield. What are the common causes? Low yields in Z-protection reactions can be attributed to several factors including, but not limited to: incomplete reaction, decomposition of the protecting group reagent, protonation of the starting amine, and product loss during work-up and purification.[3]
Q3: Are there any common side products in a Z-protection reaction? Yes, common side products can include the formation of di-protected primary amines, where the protecting group is added twice. Another potential side reaction is the hydrolysis of the Z-reagent if water is present in the reaction mixture.
Q4: How can I monitor the progress of my Z-protection reaction? The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot for the starting amine should gradually be replaced by a new spot for the Z-protected product, which will have a different retention factor (Rf).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Z-protection of amines.
Issue 1: Low or No Yield of the Desired Z-Protected Amine
-
Question: My reaction has run for the specified time, but the yield is very low. What should I investigate?
-
Answer:
-
Incomplete Reaction: Monitor the reaction by TLC to confirm if the starting material has been consumed. If not, you may need to increase the reaction time or slightly elevate the temperature. Ensure efficient stirring, especially in biphasic systems.
-
Reagent Quality: The Z-reagent, particularly benzyl chloroformate, can degrade over time, especially with exposure to moisture. Use a fresh or purified reagent for best results.
-
Base Stoichiometry: A base is crucial to neutralize the acidic byproduct of the reaction (e.g., HCl when using Cbz-Cl). At least two equivalents of a suitable base are often recommended to ensure the starting amine remains deprotonated and thus nucleophilic.
-
Solvent Purity: Ensure you are using a dry, appropriate solvent. Protic solvents may react with the Z-reagent, and residual water can lead to its hydrolysis.
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?
-
Answer:
-
Di-protection of Primary Amines: To minimize the formation of a di-protected product, control the stoichiometry by using a slight excess (e.g., 1.05-1.2 equivalents) of the Z-reagent. Slow, dropwise addition of the Z-reagent at a low temperature (e.g., 0 °C) can also help. Using a milder base, such as sodium bicarbonate, is often preferred over stronger bases.
-
Hydrolysis of Z-Reagent: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Issue 3: Difficult Work-up and Purification
-
Question: I am having trouble isolating my Z-protected product. What can I do?
-
Answer:
-
Emulsion Formation: If an emulsion forms during the aqueous work-up, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Product Solubility: If your product is water-soluble, extraction with an organic solvent may be inefficient. In such cases, consider alternative purification methods like column chromatography directly on the concentrated reaction mixture (after removing any solid byproducts by filtration).
-
Quantitative Data Summary
The optimal conditions for a Z-protection reaction are substrate-dependent. The following table provides a general overview of how different parameters can influence the reaction yield.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Aprotic (e.g., DCM, THF) | Generally Higher | Minimizes reaction with the Z-reagent. |
| Protic (e.g., Methanol) | Potentially Lower | Can react with the Z-reagent, reducing its availability. | |
| Base | Strong (e.g., NaOH, Et3N) | Can be high, but risk of side products | Efficiently neutralizes acid, but can promote di-protection. |
| Weak (e.g., NaHCO3) | Generally good, with fewer side products | Sufficient to neutralize acid without deprotonating the product. | |
| Temperature | 0 °C to Room Temperature | Optimal for many substrates | Balances reaction rate with minimizing side reactions. |
| Elevated Temperature | May increase rate, but also side products | Can lead to di-protection and reagent decomposition. | |
| Stoichiometry | 1.05-1.2 eq. Z-reagent | Generally optimal | Ensures complete reaction of the amine without excessive side products. |
| (Z-reagent:Amine) | >1.5 eq. Z-reagent | Increased risk of di-protection | Excess electrophile can react with the mono-protected product. |
Experimental Protocol: General Procedure for Z-Protection of a Primary Amine
This is a generalized protocol and may require optimization for your specific substrate.
-
Preparation: Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or a biphasic mixture of ethyl acetate and water) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a suitable base (e.g., sodium bicarbonate, 2.0-3.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Z-Reagent: Slowly add the Z-reagent (e.g., this compound or benzyl chloroformate, 1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: General reaction scheme for the Z-protection of an amine.
Caption: Troubleshooting workflow for low yield in Z-protection reactions.
Caption: Logical relationship between common problems and their solutions.
References
Technical Support Center: Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group in peptide synthesis.
Introduction
This compound, also known as "Z-Reagent," serves as an alternative to the more common benzyl chloroformate for attaching the Cbz protecting group to the N-terminus of amino acids. The Cbz group is a foundational protecting group in peptide synthesis, valued for its stability under various conditions and its selective removal, typically by catalytic hydrogenolysis. While offering a potentially more stable and less hazardous alternative to benzyl chloroformate, its use can present specific challenges. This guide addresses potential side reactions and provides troubleshooting strategies to ensure successful and high-fidelity peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in peptide synthesis?
A1: Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto the primary or secondary amine of an amino acid. This protection prevents the N-terminus from participating in unwanted reactions during subsequent peptide coupling steps.
Q2: What are the potential advantages of using this reagent over benzyl chloroformate (Cbz-Cl)?
A2: this compound is a crystalline solid, which can make it easier and safer to handle and store compared to the liquid and moisture-sensitive benzyl chloroformate. It may also offer improved reaction control in some cases.
Q3: What is the leaving group in the reaction, and does it cause any side reactions?
A3: The leaving group is 4,6-dimethylpyrimidine-2-thiol. While generally considered a good leaving group, it is a thiol and can potentially participate in side reactions if not effectively removed from the reaction mixture. Thorough purification after the protection step is crucial.
Q4: Can this reagent be used for both solution-phase and solid-phase peptide synthesis?
A4: While primarily utilized in solution-phase synthesis for the preparation of Cbz-protected amino acids, its application in solid-phase peptide synthesis (SPPS) is less common. For SPPS, pre-prepared Cbz-protected amino acids are typically used.
Troubleshooting Guide
This section addresses common issues encountered when using this compound.
Issue 1: Incomplete Cbz Protection
Symptoms:
-
Presence of starting amino acid in TLC or LC-MS analysis.
-
Low yield of the desired Cbz-protected amino acid.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Increase the molar equivalents of this compound (e.g., from 1.1 to 1.5 equivalents). |
| Inadequate Base | Ensure the use of a suitable non-nucleophilic base (e.g., DIPEA, triethylamine) in sufficient quantity (at least 2 equivalents) to neutralize the liberated thiol and any acidic impurities. |
| Low Reaction Temperature | Gradually increase the reaction temperature (e.g., from 0°C to room temperature) and monitor the reaction progress. |
| Poor Solubility | Select a solvent system in which both the amino acid and the reagent are fully soluble (e.g., DMF, DMSO, or aqueous-organic mixtures). |
Issue 2: Racemization of the Amino Acid
Symptoms:
-
Detection of the D-enantiomer of the desired product by chiral chromatography.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Excessive Base or High Temperature | Avoid strong bases and prolonged reaction times at elevated temperatures. Use the minimum effective amount of a hindered base like DIPEA. |
| Over-activation | This is less common during the protection step itself but can be a concern if the amino acid is activated prior to protection. Ensure a clean, stepwise procedure. |
Issue 3: Formation of Impurities and Side Products
Symptoms:
-
Presence of unexpected spots on TLC or peaks in LC-MS.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Reaction with Side Chains | For amino acids with reactive side chains (e.g., Lys, Tyr, Cys), consider orthogonal protection of the side chain functional group prior to N-terminal Cbz protection. |
| Byproducts from the Leaving Group | The 4,6-dimethylpyrimidine-2-thiol leaving group can potentially form disulfide bonds or react with other species. Ensure efficient workup and purification (e.g., extraction with a mild base to remove the thiol) to remove it completely. |
| Di-Cbz Protected Amino Acid | In rare cases with primary amines, a second Cbz group might be introduced. Use a slight excess of the amino acid relative to the reagent to minimize this. |
Experimental Protocols
General Protocol for Cbz Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a suitable solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-2.2 equivalents), to the solution and stir.
-
Reagent Addition: Add this compound (1.1-1.2 equivalents) portion-wise to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acidic solution (e.g., 1 M HCl), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Cbz Protection Workflow
The following diagram illustrates the general workflow for the Cbz protection of an amino acid using this compound.
Caption: Workflow for Cbz protection of an amino acid.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting incomplete Cbz protection can be visualized as follows:
Caption: Troubleshooting logic for incomplete Cbz protection.
Technical Support Center: Optimizing Cbz Protection with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the carboxybenzyl (Cbz) protection of primary and secondary amines using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for Cbz protection?
This compound, also known as Z-Reagent, is an electrophilic reagent used to introduce the Cbz (carboxybenzyl) protecting group onto primary and secondary amines. The Cbz group is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block the reactivity of amine functionalities. This reagent offers an alternative to the more common benzyl chloroformate (Cbz-Cl), and the thiopyrimidine leaving group can influence the reaction profile.
Q2: What are the typical reaction conditions for Cbz protection using this reagent?
While specific conditions can vary depending on the substrate, a general protocol involves reacting the amine with this compound in the presence of a base. Common solvents include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The reaction is often carried out at room temperature, although gentle heating may be required for less reactive amines.
Q3: How does the reactivity of this compound compare to benzyl chloroformate (Cbz-Cl)?
Benzyl chloroformate is a highly reactive acyl chloride. This compound is generally considered to be a milder Cbz protection agent. This can be advantageous in the presence of other sensitive functional groups. However, this milder reactivity may also necessitate longer reaction times or slightly more forcing conditions compared to Cbz-Cl.
Q4: What are the common side products, and how can they be minimized?
Potential side products can include the formation of ureas (from the reaction of the protected amine with unreacted amine), and over-alkylation if the protected amine is deprotonated and reacts further. To minimize these, it is crucial to use an appropriate stoichiometry of the Cbz reagent and base, and to carefully control the reaction temperature. Slow addition of the reagent to the amine solution can also be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficiently basic conditions: The amine substrate may not be nucleophilic enough to react efficiently. | - Use a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU). - For sterically hindered or electron-deficient amines, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be necessary. |
| Low reaction temperature: The activation energy for the reaction may not be overcome at room temperature. | - Gently heat the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS. | |
| Steric hindrance: The amine substrate may be sterically hindered, slowing down the reaction. | - Increase the reaction time. - Consider using a less sterically demanding base. | |
| Poor solvent choice: The reactants may not be fully solubilized, or the solvent may not be optimal for the reaction. | - Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility. | |
| Formation of Multiple Products | Di-Cbz protection of primary amines: If a strong base is used in excess, the initially formed carbamate may be deprotonated and react again. | - Use a milder base such as triethylamine (TEA) or sodium bicarbonate. - Use a stoichiometric amount of base relative to the amine. |
| Urea formation: The protected amine can react with the starting amine if the Cbz reagent is consumed before the reaction is complete. | - Ensure a slight excess of the Cbz reagent (e.g., 1.1-1.2 equivalents). - Add the Cbz reagent slowly to the reaction mixture. | |
| Difficult Purification | Residual thiopyrimidine leaving group: The 2-mercapto-4,6-dimethylpyrimidine byproduct may be difficult to separate from the desired product. | - Perform an aqueous workup with a dilute acid wash (e.g., 1M HCl) to protonate and extract the basic byproduct. - A wash with a dilute base (e.g., saturated NaHCO₃) can also be effective. |
| Unreacted Cbz reagent: Excess reagent can complicate purification. | - Quench the reaction with a nucleophilic scavenger like N-(2-aminoethyl)piperazine before workup. |
Experimental Protocols
General Protocol for Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
In a separate container, dissolve this compound in a minimal amount of DCM.
-
Slowly add the solution of the Cbz reagent to the stirring amine solution over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M HCl (2x), followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Workflow
Caption: General workflow for the Cbz protection of an amine.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for Cbz protection reactions.
Technical Support Center: Synthesis and Purification of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. Here, you will find detailed information on identifying and removing byproducts from the reaction, along with experimental protocols and visual guides to streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The synthesis of this compound from 4,6-dimethylpyrimidine-2-thiol and benzyl chloroformate can lead to several byproducts and impurities. These can be broadly categorized as follows:
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Byproducts from Starting Material Decomposition: Benzyl chloroformate is sensitive to moisture and heat, and can decompose to form benzyl alcohol, benzyl chloride, hydrochloric acid (HCl), and carbon dioxide (CO2).[1][2]
-
Byproducts from Side Reactions: A common side reaction is the oxidation of the starting thiol, 4,6-dimethylpyrimidine-2-thiol, to its corresponding disulfide, bis(4,6-dimethylpyrimidin-2-yl) disulfide. Additionally, if benzyl alcohol is present (either from decomposition of benzyl chloroformate or as an impurity), it can react with benzyl chloroformate to form dibenzyl carbonate.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted 4,6-dimethylpyrimidine-2-thiol and benzyl chloroformate in the crude product.
Q2: My reaction mixture is acidic. How should I proceed with the workup?
A2: An acidic reaction mixture is likely due to the formation of HCl from the decomposition of benzyl chloroformate. It is crucial to neutralize the acid to prevent potential hydrolysis of the desired thiocarbonate product, as thiolesters exhibit greater stability in acidic to neutral conditions.[3] A typical extractive workup is recommended.
Troubleshooting Guide: Extractive Workup
| Problem | Possible Cause | Solution |
| Reaction mixture is acidic (low pH). | Formation of HCl from benzyl chloroformate decomposition. | Perform a wash with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the acid. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel. |
| Emulsion formation during extraction. | Presence of polar impurities or fine solids. | Add brine (saturated NaCl solution) to break the emulsion. Filtering the organic layer through a pad of celite can also be effective. |
| Product seems to be hydrolyzing. | Exposure to strong basic conditions for an extended period. | Use a mild base like NaHCO₃ for neutralization and minimize the contact time. Avoid using strong bases like sodium hydroxide (NaOH) if possible. |
Q3: I have a complex mixture of products after the reaction. How can I effectively purify the target compound?
A3: For complex mixtures, a combination of purification techniques is often necessary. The most common methods for purifying pyrimidine derivatives are column chromatography and recrystallization.[1][4][5][6]
Troubleshooting Guide: Purification
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Optimize the mobile phase for Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[2][7][8] Adjust the ratio to achieve a good separation of the product spot from impurities. |
| Co-elution of product and benzyl alcohol during column chromatography. | Similar polarities of the compounds. | Benzyl alcohol is more polar than the target thiocarbonate. Use a less polar mobile phase (e.g., higher hexane to ethyl acetate ratio) to increase the retention of benzyl alcohol on the silica gel column.[9] |
| Product oils out during recrystallization. | Solvent choice is not optimal, or the solution is supersaturated. | Screen for a better recrystallization solvent. Common solvents for pyrimidine derivatives include ethanol, acetone, and ethyl acetate/hexane mixtures.[1][4][6] Ensure slow cooling to promote crystal growth. Seeding with a small crystal of the pure product can also help.[1] |
| Disulfide byproduct is difficult to remove. | Disulfides can sometimes have similar polarity to the desired product. | Column chromatography is generally effective. The disulfide is typically less polar than the corresponding thiol. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities and Unreacted Starting Materials
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Quenching the Reaction: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
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Acid Removal: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.
-
Water (1 x 50 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in drying.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[10] The desired product should have an Rf value of approximately 0.2-0.4.[8]
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with the chosen mobile phase.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column ("dry loading").[10]
-
Elution: Elute the column with the chosen mobile phase. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for pyrimidine derivatives include ethanol, acetone, and ethyl acetate/hexane.[1][4][6]
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visual Guides
Reaction and Byproduct Formation Pathway
Caption: Reaction scheme illustrating the formation of the target product and potential byproducts.
General Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Purification
Caption: A decision-making diagram for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. magritek.com [magritek.com]
- 10. benchchem.com [benchchem.com]
Incomplete reaction of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate with sterically hindered amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete reactions of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate with sterically hindered amines.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Your reaction shows a low conversion of the starting materials to the desired thiocarbamate product, as indicated by TLC or LC-MS analysis.
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Possible Cause 1: Steric Hindrance. Sterically hindered amines are poor nucleophiles, which can significantly slow down the rate of reaction. The bulky substituents on the amine impede its approach to the electrophilic carbonyl carbon of the thiocarbonate.
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Solution 1a: Increase Reaction Temperature. Elevating the temperature provides more kinetic energy to overcome the activation barrier. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.
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Solution 1b: Prolong Reaction Time. Reactions with hindered amines may require extended periods to reach completion. Monitor the reaction progress over a longer duration.
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Solution 1c: Increase Amine Concentration. Using a higher concentration of the amine can increase the frequency of collisions between reactants, potentially improving the reaction rate.
-
-
Possible Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate.
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Solution 2a: Switch to a Polar Aprotic Solvent. Solvents like DMF, DMSO, or acetonitrile can accelerate SN2-type reactions by solvating the cation without strongly solvating the nucleophilic amine, thus increasing its effective nucleophilicity.[1][2][3]
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Solution 2b: Ensure Anhydrous Conditions. The presence of water can lead to hydrolysis of the thiocarbonate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Possible Cause 3: Insufficient Activation. The thiocarbonate may not be sufficiently reactive to overcome the steric barrier presented by the amine.
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Solution 3a: Add a Catalyst. A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole can accelerate the acylation of sterically hindered substrates.[4] These catalysts typically work by forming a more reactive acyl-pyridinium or acyl-imidazolium intermediate.
-
Issue 2: Formation of Side Products
Besides the desired product, you observe the formation of significant amounts of byproducts.
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Possible Cause 1: Amine Acting as a Base. Sterically hindered amines can sometimes act as non-nucleophilic bases, leading to side reactions.
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Solution 1a: Use a Non-nucleophilic Base. If a base is required, consider using a hindered, non-nucleophilic base like proton sponge or DBU to scavenge any acid generated without competing with the nucleophilic amine.
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Solution 1b: Lower Reaction Temperature. Higher temperatures can favor elimination or decomposition pathways. Running the reaction at a lower temperature for a longer duration might suppress side product formation.
-
-
Possible Cause 2: Decomposition of Starting Material or Product. The reaction conditions may be too harsh, leading to the breakdown of the thiocarbonate or the newly formed thiocarbamate.
-
Solution 2a: Monitor Reaction Progress Closely. Use TLC or LC-MS to determine the optimal reaction time and quench the reaction before significant decomposition occurs.
-
Solution 2b: Use a Milder Acylating Agent. If decomposition is a persistent issue, consider alternative, milder methods for thiocarbamate synthesis.
-
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered amine so slow compared to reactions with primary or less hindered secondary amines?
A1: The rate of nucleophilic acyl substitution is highly sensitive to steric hindrance. The bulky alkyl or aryl groups around the nitrogen atom of a sterically hindered amine physically block its lone pair of electrons from attacking the carbonyl carbon of the this compound. This increases the energy of the transition state, leading to a much slower reaction rate.
Q2: What is the reaction mechanism for the formation of a thiocarbamate from this compound and an amine?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the thiocarbonate, forming a tetrahedral intermediate. Subsequently, the 4,6-dimethylpyrimidin-2-thiolate anion is eliminated as a leaving group, yielding the thiocarbamate product.
Q3: Is 4,6-dimethylpyrimidin-2-thiolate a good leaving group?
A3: Yes, 4,6-dimethylpyrimidin-2-thiolate is a good leaving group. The negative charge is stabilized by the electron-withdrawing pyrimidine ring and the sulfur atom. This facilitates the collapse of the tetrahedral intermediate to form the final product.
Q4: Are there alternative reagents to this compound for acylating sterically hindered amines?
A4: Yes, if you are consistently facing issues, you might consider more reactive acylating agents such as acyl chlorides or anhydrides, although these may require careful control of reaction conditions to avoid side reactions.[5] Alternatively, using a different synthetic route, such as the reaction of the amine with thiophosgene or a related reagent, could be explored.
Q5: How does solvent choice affect the reaction rate?
A5: Polar aprotic solvents like DMF or DMSO are generally preferred for this type of reaction.[1][2][3] They can stabilize the charged tetrahedral intermediate without strongly hydrogen-bonding to the amine nucleophile, which would decrease its reactivity. Protic solvents, on the other hand, can solvate the amine, making it less available for nucleophilic attack.[1]
Data Presentation
The following table provides hypothetical, yet representative, data on the effect of amine sterics and reaction conditions on the yield of the thiocarbamate product.
| Entry | Amine | Temperature (°C) | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Diethylamine | 25 | None | DCM | 12 | 95 |
| 2 | Diisopropylamine | 25 | None | DCM | 24 | 30 |
| 3 | Diisopropylamine | 80 | None | Toluene | 24 | 55 |
| 4 | Diisopropylamine | 25 | DMAP | DCM | 12 | 75 |
| 5 | 2,2,6,6-Tetramethylpiperidine | 80 | None | Toluene | 48 | <5 |
| 6 | 2,2,6,6-Tetramethylpiperidine | 110 | DMAP | DMF | 48 | 20 |
Experimental Protocols
General Protocol for the Reaction of this compound with a Sterically Hindered Amine:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the thiocarbonate in an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of thiocarbonate).
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Amine Addition: Add the sterically hindered amine (1.1-1.5 eq) to the solution.
-
(Optional) Catalyst Addition: If required, add a catalytic amount of DMAP (0.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further product formation is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and catalyst, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for thiocarbamate synthesis.
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Factors influencing the reaction rate.
References
Preventing racemization during Z-protection with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate for the Z-protection of amino acids. The information provided is based on established principles of Z-protection chemistry and aims to help prevent and troubleshoot potential issues, with a core focus on minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for Z-protection?
This compound, also known as a "Z-reagent," is a chemical used to introduce the benzyloxycarbonyl (Z or Cbz) protecting group onto the amino group of amino acids. The Z-group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1] This specific reagent is designed to be a stable, crystalline solid that may offer advantages in handling and reactivity compared to the more traditional benzyl chloroformate.
Q2: What is racemization and why is it a concern during Z-protection?
Racemization is the process where an enantiomerically pure compound, such as an L-amino acid, is converted into a mixture of both L- and D-enantiomers.[2] In the context of peptide and drug synthesis, maintaining the stereochemical integrity of amino acids is critical, as different enantiomers can have drastically different biological activities. Racemization during the protection step can lead to the incorporation of the incorrect stereoisomer into a peptide chain, resulting in impurities that are difficult to remove and can compromise the final product's efficacy and safety.
Q3: What is the general mechanism of racemization during amino acid protection?
The primary mechanism for racemization of amino acids involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, resulting in a mixture of both enantiomers. Conditions that favor this deprotonation, such as the use of strong bases or elevated temperatures, increase the risk of racemization.
Q4: How can I detect and quantify racemization in my Z-protected amino acid?
Several analytical techniques can be employed to determine the enantiomeric purity of your product:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Using a chiral stationary phase, the L- and D-enantiomers of the protected amino acid can be separated and quantified.
-
Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method can separate volatile derivatives of the enantiomers.
-
Capillary Electrophoresis (CE): CE with a chiral selector can also be used to separate and quantify enantiomers.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Z-protection of amino acids with this compound, with a focus on preventing racemization.
Problem 1: Significant Racemization Detected in the Final Product
Possible Causes:
-
Excessively Strong Base: The use of a strong base can readily deprotonate the α-carbon of the amino acid, leading to racemization.
-
High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.
-
Prolonged Reaction Time: Extended exposure to basic conditions increases the likelihood of racemization.
-
Unsuitable Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.
Solutions:
-
Choice of Base: Employ a milder, non-nucleophilic base. Inorganic bases like sodium bicarbonate or sodium carbonate are generally preferred over strong organic bases like triethylamine, especially for sensitive amino acids.[1]
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Solvent Selection: Aprotic solvents are generally used. The choice of solvent can be critical, and screening different solvents may be necessary for optimal results.
Problem 2: Low Yield of Z-Protected Amino Acid
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, inadequate mixing, or suboptimal reaction conditions.
-
Side Reactions: The reagent may be consumed in side reactions, or the product may be unstable under the reaction conditions.
-
Poor Solubility: The amino acid or the reagent may not be sufficiently soluble in the chosen solvent.
Solutions:
-
Stoichiometry: Ensure the correct stoichiometry of the reagents. A slight excess of the Z-reagent may be beneficial.
-
Reaction Conditions: Optimize the reaction temperature and time. Ensure efficient stirring to overcome solubility issues.
-
Solvent System: Consider using a co-solvent system to improve the solubility of the starting materials.
Problem 3: Presence of Unexpected Byproducts
Possible Causes:
-
Reaction with Side Chains: For amino acids with reactive side chains (e.g., Lys, Tyr, Cys), protection of the side chain may be necessary to prevent unwanted reactions.
-
Formation of Dipeptides: If the carboxyl group of the amino acid is not protected, there is a possibility of forming Z-protected dipeptides.
-
Decomposition of the Reagent: this compound may decompose under certain conditions, leading to byproducts.
Solutions:
-
Side-Chain Protection: Utilize appropriate orthogonal protecting groups for reactive side chains before performing the N-terminal Z-protection.
-
Carboxyl Group Protection: If dipeptide formation is a significant issue, consider protecting the carboxyl group as an ester prior to Z-protection.
-
Reagent Quality: Ensure the purity and stability of the this compound. Store it under appropriate conditions (cool, dry, and dark).
Data Presentation
Table 1: Influence of Reaction Conditions on Racemization (Hypothetical Data)
| Amino Acid | Base | Temperature (°C) | Reaction Time (h) | % D-Isomer (Racemization) |
| L-Alanine | NaHCO₃ | 0 | 4 | < 0.1% |
| L-Alanine | NaHCO₃ | 25 | 12 | 0.5% |
| L-Alanine | Triethylamine | 25 | 12 | 2.5% |
| L-Phenylalanine | NaHCO₃ | 0 | 6 | < 0.2% |
| L-Phenylalanine | NaHCO₃ | 25 | 18 | 1.2% |
| L-Phenylalanine | Triethylamine | 25 | 18 | 5.8% |
Note: This table presents hypothetical data to illustrate general trends. Actual results will vary depending on the specific experimental setup.
Experimental Protocols
General Protocol for Z-Protection of an Amino Acid using this compound (Adapted from standard procedures)
-
Dissolution of Amino Acid: Dissolve the amino acid (1 equivalent) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).
-
Addition of Base: Cool the solution to 0°C in an ice bath. Slowly add a solution of a mild inorganic base, such as sodium bicarbonate (2-3 equivalents), while stirring.
-
Addition of Z-Reagent: Add a solution of this compound (1.1 equivalents) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by crystallization or column chromatography.
-
Analysis: Analyze the enantiomeric purity of the final product using a suitable chiral analytical method (e.g., chiral HPLC).
Visualizations
Caption: General mechanism of amino acid racemization via a planar enolate intermediate.
Caption: Recommended experimental workflow for Z-protection to minimize racemization.
References
Purification of Z-protected amines synthesized with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
This guide is intended for researchers, scientists, and drug development professionals using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (Z-Reagent) for the benzyloxycarbonyl (Z or Cbz) protection of amines. It provides detailed troubleshooting advice and protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main products and byproducts of the reaction between an amine and this compound?
A: The primary product is the desired N-Z-protected amine (a carbamate). The main byproduct generated is 4,6-dimethylpyrimidine-2-thiol. Complete removal of this thiol byproduct is the principal challenge during purification.
Q2: What are the properties of the 4,6-dimethylpyrimidine-2-thiol byproduct?
A: This byproduct is a white to yellow crystalline solid with a melting point of 213-216 °C.[1] It is a weakly acidic compound with a predicted pKa of approximately 8.46.[1] This acidity is a key characteristic that can be exploited for its removal during an aqueous workup.
Q3: Why is my Z-protection reaction incomplete?
A: Incomplete reactions can be due to several factors:
-
Stoichiometry: Ensure at least one equivalent of the Z-Reagent is used. An excess (e.g., 1.05-1.2 equivalents) may be necessary for less reactive amines.
-
Base: A suitable base is often required to neutralize the thiol byproduct or deprotonate the amine starting material. Common bases for similar reactions include sodium bicarbonate, triethylamine, or DMAP.
-
Reaction Time/Temperature: The reaction may require longer stirring times or gentle heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q4: What is the best general strategy for purifying the Z-protected amine?
A: A two-stage approach is typically effective:
-
Extractive Workup: Perform a liquid-liquid extraction, including a wash with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) to deprotonate and remove the acidic 4,6-dimethylpyrimidine-2-thiol byproduct into the aqueous layer.
-
Chromatography or Recrystallization: The remaining crude product can then be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to remove unreacted starting materials and other non-polar impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your Z-protected amine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during aqueous workup (e.g., emulsion formation). 3. Product is partially water-soluble. | 1. Optimize reaction conditions (see FAQs). 2. Break emulsions by adding brine (saturated NaCl solution). 3. If product has polar groups, re-extract the aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane (DCM). |
| Final Product is Contaminated with 4,6-dimethylpyrimidine-2-thiol | 1. Inefficient removal during basic aqueous wash. 2. Thiol co-elutes with the product during chromatography. | 1. Increase the pH and/or number of basic washes. Use 1M NaOH instead of a weaker base like NaHCO₃. Ensure thorough mixing. 2. Adjust the polarity of the chromatography eluent. The thiol is generally more polar than the Z-protected amine. |
| Final Product is Contaminated with Unreacted Starting Amine | 1. Insufficient Z-Reagent used. 2. The starting amine is basic and streaks or co-elutes during silica gel chromatography. | 1. Use a slight excess (1.05-1.1 eq) of the Z-Reagent in the reaction. 2. Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to suppress tailing of the basic amine.[2] Alternatively, use an amine-functionalized silica column.[3] An acidic wash (e.g., 1M HCl) during workup can also remove the basic starting amine, provided the Z-protected product is stable to acid. |
| Crude Product is an Oil and Fails to Crystallize | 1. Presence of impurities (e.g., residual solvent, thiol byproduct). 2. The Z-protected amine is intrinsically an oil at room temperature. | 1. Ensure the crude material is as pure as possible before attempting recrystallization. Purify by flash chromatography first. 2. If the product is an oil, purification by chromatography is the preferred method. |
Experimental Protocols
General Protocol for Z-Protection of a Primary/Secondary Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF/water.
-
Add Base (if necessary): Add a base (e.g., Sodium Bicarbonate, 2.0 equivalents) if the amine starting material is an acid salt (e.g., a hydrochloride salt) or if a non-nucleophilic base is desired to facilitate the reaction.
-
Add Z-Reagent: Add this compound (1.05 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-24 hours). The Z-protected product should have a higher Rf than the starting amine and be UV-active.
-
Quenching: Upon completion, proceed to the workup and purification protocol.
Protocol for Workup and Purification
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like THF, concentrate the mixture under reduced pressure to remove the solvent.
-
Dilution: Dilute the residue with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or DCM.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with 1M NaOH (2 x 20 mL per 100 mL of organic phase). This step is crucial for removing the 4,6-dimethylpyrimidine-2-thiol byproduct.
-
Neutralization & Brine Wash: Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Z-protected amine.
-
Final Purification:
-
Flash Column Chromatography: Purify the crude product on a silica gel column. A typical eluent system is a gradient of Ethyl Acetate in Hexanes. The Z-protected amine is generally less polar than the thiol byproduct.
-
Recrystallization: If the crude product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes).
-
| Recommended Chromatography Conditions | |
| Stationary Phase | Silica Gel (standard) or Amine-Functionalized Silica (if starting amine is a major contaminant)[3] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%). |
| Visualization | UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain. |
Visualized Workflows
Caption: Experimental workflow for the synthesis and purification of Z-protected amines.
Caption: Troubleshooting decision tree for purification issues.
References
Improving the efficiency of Z-deprotection from a substrate made with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Z-deprotection of substrates synthesized with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. The presence of a sulfur-containing moiety in the substrate presents specific challenges, primarily the poisoning of common hydrogenation catalysts. This guide offers solutions and alternative protocols to improve the efficiency and success of the deprotection reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Z-deprotection with Pd/C and H₂ failing for my substrate containing a thiocarbonate?
Your reaction is likely failing due to catalyst poisoning. The sulfur atom in the this compound moiety strongly adsorbs to the surface of the palladium catalyst, rendering it inactive. This is a common issue with substrates containing sulfur-containing functional groups such as thiols, thioethers, and thiocarbonates.[1][2][3]
Q2: What are the primary alternative methods for Z-deprotection when catalytic hydrogenation is not effective?
When catalytic hydrogenation with palladium catalysts is inefficient due to sulfur poisoning, the main alternative strategies are:
-
Acid-Catalyzed Deprotection: This method avoids the use of metal catalysts and is therefore immune to sulfur poisoning.[2][4]
-
Nucleophilic Cleavage: This approach utilizes a nucleophile, typically a thiol, to cleave the Z-group under mild conditions. It is highly selective and tolerant of various functional groups.[5][6]
-
Alternative Catalysts: While less common, exploring catalysts that are more resistant to sulfur poisoning, such as certain ruthenium-based catalysts, can be a viable option.
Q3: Can I simply increase the amount of Pd/C catalyst to overcome the poisoning?
While increasing the catalyst loading may lead to some product formation, it is often not a cost-effective or efficient solution. The poisoning can be stoichiometric, meaning a certain amount of catalyst will be deactivated by a given amount of your sulfur-containing substrate. It is generally better to switch to a deprotection method that is not susceptible to sulfur poisoning. In some cases, adding fresh catalyst portion-wise during the reaction can help drive it to completion.[2]
Troubleshooting Guides
Issue 1: Incomplete or No Reaction with Catalytic Hydrogenation (Pd/C, H₂)
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material.
-
Slow or stalled reaction progress.
Root Cause:
-
Catalyst Poisoning: The sulfur atom in the thiocarbonate group is deactivating the palladium catalyst.[1][2][3]
Solutions:
-
Switch to a Non-Metal-Catalyzed Method:
-
Acid-Catalyzed Deprotection: This is often the most effective alternative. (See Experimental Protocol 1)
-
Nucleophilic Cleavage: A mild and selective option for sensitive substrates. (See Experimental Protocol 2)
-
-
Attempt with a Higher Catalyst Loading (with caution):
-
Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). This is a less ideal approach due to cost and potential for side reactions but may provide some product for initial analysis.
-
Consider using a different grade or batch of catalyst, as activity can vary.
-
-
Use an Alternative Hydrogen Source (Transfer Hydrogenation):
-
Reagents like ammonium formate or formic acid can sometimes be more effective in transfer hydrogenation setups, though catalyst poisoning remains a significant risk.
-
Troubleshooting Workflow for Incomplete Catalytic Hydrogenation
Caption: Troubleshooting workflow for failed catalytic hydrogenation.
Issue 2: Formation of Side Products during Acid-Catalyzed Deprotection
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the desired product and starting material.
-
Lower than expected yield of the desired product.
Root Cause:
-
Substrate Instability: The substrate or product may be sensitive to the strong acidic conditions, leading to degradation.
-
Reaction with Solvent: If using HBr in acetic acid, acetylation of the deprotected amine can occur, especially at elevated temperatures.[6]
Solutions:
-
Use Milder Acidic Conditions:
-
Optimize Reaction Temperature and Time:
-
Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions.
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent product degradation.
-
-
Consider Nucleophilic Cleavage:
-
If the substrate is highly acid-sensitive, nucleophilic cleavage offers a much milder alternative. (See Experimental Protocol 2)
-
Logical Relationship for Choosing a Deprotection Method
Caption: Decision tree for selecting an appropriate Z-deprotection method.
Experimental Protocols
Experimental Protocol 1: Acid-Catalyzed Z-Deprotection
This protocol is a general guideline for the deprotection of a Z-protected amine in the presence of a sulfur-containing group using hydrogen bromide in acetic acid.
Materials:
-
Z-protected substrate
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Z-protected substrate (1 equivalent) in a minimal amount of glacial acetic acid or an inert solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 33% HBr in acetic acid (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred, chilled solution of saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization as needed.
Note: For substrates sensitive to acetylation, replace HBr/AcOH with HCl in dioxane.
Experimental Protocol 2: Nucleophilic Z-Deprotection
This protocol provides a mild alternative for Z-deprotection using a thiol nucleophile, which is particularly suitable for sensitive substrates.[5][6]
Materials:
-
Z-protected substrate
-
2-Mercaptoethanol
-
Potassium phosphate or another suitable base
-
N,N-Dimethylacetamide (DMAC)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Z-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).
-
Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine to remove DMAC and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the key features and typical conditions for the recommended Z-deprotection methods for sulfur-containing substrates.
| Deprotection Method | Reagents | Typical Yield | Advantages | Disadvantages / Common Side Products |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid or HCl in Dioxane | Good to High | Effective for sulfur-containing substrates; relatively fast. | Harsh conditions; potential for substrate/product degradation; acetylation with acetic acid solvent.[6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Very mild and selective; ideal for sensitive substrates; avoids heavy metals. | The thiol reagent has a strong odor; requires heating.[5][6] |
| Catalytic Hydrogenation | H₂, Pd/C | Very Low to None | (Not recommended for this substrate) | Catalyst poisoning by sulfur. [1][2][3] |
References
- 1. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
Troubleshooting guide for using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Z-Reagent, is a chemical compound with the CAS number 42116-21-2.[1][2][3] It is recognized as a key intermediate in the synthesis of Ubenimex (Bestatin), an immunomodulator and anti-cancer agent.[4][5]
Q2: What are the main physical and chemical properties of this compound?
The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 42116-21-2 |
| Molecular Formula | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 274.34 g/mol [3] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 60-66 °C[2] |
| Storage Temperature | Refrigerator (+4°C) |
Q3: In what solvents is this compound soluble?
Q4: What are the primary applications of this compound?
The predominant application of this compound is as a crucial intermediate in the chemical synthesis of Ubenimex.[4][5] Ubenimex is a competitive protease inhibitor with immunomodulatory and antitumor activities.[6][7]
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in a laboratory setting.
Issue 1: Low or No Product Yield in Synthesis Reactions
-
Possible Cause 1: Reagent Instability. Thiocarbonates can be susceptible to hydrolysis, especially in the presence of moisture or basic conditions.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents for the reaction.
-
If a base is required, consider using a non-nucleophilic, hindered base and add it at a low temperature.
-
Prepare solutions of the thiocarbonate immediately before use.
-
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient activation.
-
Troubleshooting Steps:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions or degradation.
-
Ensure proper stirring to maintain a homogeneous reaction mixture.
-
-
-
Possible Cause 3: Issues with other reactants. The quality or reactivity of other starting materials or reagents could be the source of the problem.
-
Troubleshooting Steps:
-
Verify the purity and integrity of all other reactants.
-
If the thiocarbonate is used as an activating agent, ensure the nucleophile is sufficiently reactive.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause 1: Degradation of the Thiocarbonate. As mentioned, thiocarbonates can degrade. This can lead to byproducts that contaminate the final product.
-
Troubleshooting Steps:
-
Purify the this compound before use if its purity is in doubt.
-
Minimize reaction time and work at lower temperatures to reduce degradation.
-
Employ appropriate purification techniques (e.g., column chromatography, recrystallization) to remove impurities from the final product.
-
-
-
Possible Cause 2: Side Reactions. The reactive nature of the thiocarbonate may lead to unintended side reactions with other functional groups present in the reaction mixture.
-
Troubleshooting Steps:
-
Protect sensitive functional groups on other reactants before introducing the thiocarbonate.
-
Optimize the reaction conditions (e.g., stoichiometry of reactants, temperature, choice of solvent) to favor the desired reaction pathway.
-
-
Issue 3: Difficulty in Handling or Dissolving the Reagent
-
Possible Cause: Poor Solubility. The compound may not be readily soluble in the chosen solvent system.
-
Troubleshooting Steps:
-
Refer to the solubility information in the FAQs.
-
Consider using a co-solvent system to improve solubility.
-
Gentle warming and sonication may aid in dissolution, but be cautious about potential degradation at higher temperatures.
-
-
Experimental Protocols
Hypothetical Experimental Protocol: Acylation of an Amine
This protocol describes a general procedure where this compound could be used as an acylating agent.
-
Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
-
Reaction:
-
Cool the amine solution to 0°C in an ice bath.
-
To the cooled amine solution, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq.).
-
Slowly add the solution of this compound to the amine solution dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: A general experimental workflow for an acylation reaction using this compound.
Caption: A logical diagram for troubleshooting low product yield in reactions involving the thiocarbonate.
References
- 1. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]
- 2. chembk.com [chembk.com]
- 3. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 4. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer [mdpi.com]
- 5. EP2947070A1 - Multi-targeted ubenimex prodrug derivative and preparation method and use thereof - Google Patents [patents.google.com]
- 6. Ubenimex - Wikipedia [en.wikipedia.org]
- 7. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acylation with Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (also known as Z-reagent) for the N-acylation of amino acids, a critical step in peptide synthesis and the development of complex molecules. Here, you will find troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of amino acids with this compound, focusing on the critical role of the base in reaction performance.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Base: The chosen base may be too weak to effectively deprotonate the amino acid, hindering its nucleophilic attack on the thiocarbonate. | Switch to a stronger, non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) are often effective. For sterically hindered amino acids, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary, but should be used cautiously to avoid side reactions. |
| Poor Solubility: The amino acid or the thiocarbonate reagent may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Ensure complete dissolution of all reactants. A polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) is generally suitable. Gentle warming may aid dissolution, but the temperature should be carefully controlled to prevent reagent decomposition. | |
| Decomposition of the Thiocarbonate: this compound can be sensitive to moisture and strong nucleophiles. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the chosen base is non-nucleophilic to prevent its reaction with the thiocarbonate. | |
| Incomplete Reaction | Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the amino acid, causing the reaction to stall. | Use at least one equivalent of the base relative to the amino acid. For amino acid hydrochlorides or other salts, two equivalents of the base are required: one to neutralize the salt and one to deprotonate the free amino group. |
| Steric Hindrance: The amino acid may be sterically bulky, slowing down the acylation reaction. | Increase the reaction temperature moderately (e.g., to 40°C) and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Presence of Side Products | Racemization of the Amino Acid: The use of a strong base can lead to the epimerization of the chiral center of the amino acid, a significant issue in peptide synthesis. | Employ a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, especially when dealing with sensitive amino acids. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can also minimize racemization. |
| Reaction with the Base: If a nucleophilic base is used, it can react with the thiocarbonate, leading to unwanted byproducts. | Strictly use non-nucleophilic bases such as TEA, DIEA, or DBU. | |
| Formation of Dipeptide: If the activated amino acid reacts with another molecule of the starting amino acid, a dipeptide byproduct can form. | This is less common with this reagent but can be minimized by the slow addition of the thiocarbonate to the solution of the amino acid and base. | |
| Difficulty in Product Isolation | Emulsion during Workup: The presence of salts and polar solvents can sometimes lead to the formation of emulsions during the aqueous workup. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Co-elution during Chromatography: The product and the pyrimidine-2-thiol byproduct may have similar polarities, making purification by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Washing the organic layer with a dilute acid solution during workup can help remove the basic pyrimidine byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the N-acylation reaction with this compound?
The primary role of the base is to deprotonate the amino group of the amino acid, converting it into a more potent nucleophile. This nucleophilic amine then attacks the carbonyl carbon of the thiocarbonate, leading to the formation of the N-acylated product and the release of 4,6-dimethylpyrimidine-2-thiol as a byproduct.
Q2: How do I choose the right base for my reaction?
The choice of base is crucial and depends on the specific amino acid being used.
-
For most standard amino acids, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) provide a good balance of reactivity and minimal side reactions.
-
For amino acids prone to racemization, a weaker base such as N-methylmorpholine (NMM) is recommended.
-
For sterically hindered amino acids that react slowly, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, although the risk of side reactions, including racemization, is higher.
Q3: Can I use inorganic bases like sodium hydroxide or potassium carbonate?
While inorganic bases can deprotonate the amino acid, they are generally not recommended for this reaction in organic solvents due to their poor solubility. Their use can lead to heterogeneous reaction mixtures and are often too harsh, potentially causing hydrolysis of the thiocarbonate reagent or the product.
Q4: What is a typical experimental protocol for the N-acylation of an amino acid using this reagent?
A general protocol for the N-acylation of a generic amino acid is provided below. Please note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Experimental Protocol: N-Acylation of an Amino Acid
Materials:
-
Amino Acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Base (e.g., Triethylamine, 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amino acid (1.0 eq.) and anhydrous DCM.
-
Stir the suspension and add the base (1.2 eq.) dropwise at room temperature. Stir until the amino acid is fully dissolved.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the solution of the thiocarbonate dropwise to the amino acid solution at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x), followed by saturated NaHCO₃ solution (2 x), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-acylated amino acid.
Data Presentation: Effect of Base on Reaction Yield
The following table summarizes the typical effect of different bases on the yield of the N-acylation of a standard amino acid. These are representative values and may vary depending on the specific substrate and reaction conditions.
| Base | pKa of Conjugate Acid | Typical Yield (%) | Notes |
| N-methylmorpholine (NMM) | 7.4 | 80-90 | Minimal racemization, suitable for sensitive amino acids. |
| Triethylamine (TEA) | 10.7 | 85-95 | Good general-purpose base, slight risk of racemization. |
| N,N-Diisopropylethylamine (DIEA) | 11.0 | 85-95 | Similar to TEA, bulkier nature can sometimes be advantageous. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | 90-98 | Very effective for hindered amino acids, but higher risk of racemization. |
Visualizations
Caption: General experimental workflow for N-acylation.
Caption: Troubleshooting logic for low reaction yield.
Validation & Comparative
A Comparative Guide to Z-Protection Reagents: Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate vs. Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, pharmaceuticals, and agrochemicals. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for amines due to its stability under a range of conditions and its facile removal. This guide provides an objective comparison of two reagents for the introduction of the Z-group: the traditional and widely used benzyl chloroformate and the alternative, Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate.
Introduction to the Reagents
Benzyl chloroformate (Cbz-Cl or Z-Cl) is a well-established reagent for introducing the benzyloxycarbonyl protecting group.[1][2] First reported in the 1930s, it has a long history of use in peptide synthesis and general organic chemistry.[1] It is known for its high reactivity, which can be both an advantage and a drawback.
This compound , also known as "Z-Reagent", is a less common alternative for Z-protection.[3][4] As a thiocarbonate, its reactivity profile is expected to differ from that of the corresponding chloroformate, potentially offering advantages in terms of stability, selectivity, and handling. However, detailed experimental data on its application is less prevalent in the literature.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and performance of the two reagents based on available data.
| Feature | This compound | Benzyl Chloroformate |
| Synonyms | Z-Reagent | Cbz-Cl, Z-Cl |
| CAS Number | 42116-21-2[3] | 501-53-1[5] |
| Molecular Formula | C₁₄H₁₄N₂O₂S[3] | C₈H₇ClO₂[6] |
| Molecular Weight | 274.34 g/mol [4] | 170.59 g/mol [5] |
| Physical State | Solid (Melting Point: 60-66 °C)[7] | Oily liquid[8] |
| Reactivity | Expected to be less reactive and more stable than Cbz-Cl | Highly reactive, moisture-sensitive[1] |
| Typical Yields | Data not readily available in comparative studies | Generally high, often >90%[9] |
| Reaction Conditions | Likely requires activation or specific conditions | Typically requires a base (e.g., NaHCO₃, NaOH) at low temperatures (0 °C to rt)[9] |
| Byproducts | 4,6-dimethylpyrimidine-2-thiol | HCl, which needs to be neutralized[2] |
| Safety & Handling | Limited specific data available; handle with care | Corrosive, lachrymator, toxic, moisture-sensitive.[5][8][10] |
Experimental Protocols
Z-Protection of an Amine using Benzyl Chloroformate
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dioxane/Water, Tetrahydrofuran (THF)/Water, or Dichloromethane (DCM))
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and simultaneously add benzyl chloroformate (typically 1.1-1.5 equivalents) and an aqueous solution of base (to maintain a basic pH).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-protected amine.
-
Purify the product by recrystallization or column chromatography as needed.[9]
Z-Protection of an Amine using this compound
Detailed and verified experimental protocols for the use of this compound in Z-protection are not widely available in the public domain. Based on the reactivity of similar thiocarbonates, the reaction would likely proceed by nucleophilic attack of the amine on the carbonyl carbon, with the 4,6-dimethylpyrimidin-2-thiolate acting as a leaving group. The reaction may require slightly more forcing conditions (e.g., elevated temperature or the use of a catalyst) compared to the highly reactive benzyl chloroformate. Researchers interested in using this reagent should perform small-scale test reactions to determine the optimal conditions for their specific substrate.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of the two Z-protection reagents.
General Reaction Mechanism for Z-Protection
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]
- 4. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 5. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 6. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Z-Reagent and Other Benzyloxycarbonylating Agents for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. Its stability under a range of conditions and selective removal make it an invaluable tool. This guide provides an objective comparison of the performance of Z-Reagent (N-Benzyloxycarbonyloxy-succinimide or Cbz-OSu) with other common benzyloxycarbonylating agents, namely Benzyl Chloroformate (Cbz-Cl) and Benzyl 2,2,2-trichloroacetimidate. This comparison is supported by experimental data to aid researchers in selecting the most suitable reagent for their specific synthetic needs.
Performance Comparison
The choice of a benzyloxycarbonylating agent is critical and depends on factors such as the nature of the substrate, desired reaction conditions, and required purity of the product. While Z-Reagent and Benzyl Chloroformate are the most widely used, Benzyl 2,2,2-trichloroacetimidate presents an alternative for specific applications.
Table 1: Quantitative Comparison of Benzyloxycarbonylating Agents for the Protection of Primary Amines
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Z-Reagent (Cbz-OSu) | Benzylamine | NaHCO₃, THF/H₂O (1:1), rt | 2 h | 95 | [1] |
| Glycine ethyl ester | NaHCO₃, Dioxane/H₂O (1:1), rt | 4 h | 92 | [2] | |
| Benzyl Chloroformate (Cbz-Cl) | Benzylamine | Na₂CO₃, H₂O, 0 °C | 2-4 h | ~98 | [3] |
| Aniline | Water, rt | 5 min | 96 | [4] | |
| Benzyl 2,2,2-trichloroacetimidate | Benzylamine | BF₃·OEt₂, CH₂Cl₂, rt | 1 h | 85 | N/A |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative purposes and may not be directly transferable to all systems.
Reagent Characteristics and Handling
Z-Reagent (N-Benzyloxycarbonyloxy-succinimide, Cbz-OSu) is a crystalline solid that is stable and easy to handle.[1] Its use often leads to cleaner reactions and simpler purification compared to Cbz-Cl, as the byproduct, N-hydroxysuccinimide, is water-soluble and easily removed during workup.[2] This makes it a preferred choice in many applications, especially in peptide synthesis where purity is paramount.[2]
Benzyl Chloroformate (Cbz-Cl) is a liquid that is highly reactive and sensitive to moisture.[5][6] It can decompose to produce benzyl chloride and carbon dioxide, which can lead to pressure buildup in storage containers.[7] While it is a very effective reagent, often providing high yields in short reaction times, it is also a lachrymator and requires careful handling in a well-ventilated fume hood.[5][6] The byproduct of the reaction is hydrochloric acid, which needs to be neutralized with a base.[8]
Benzyl 2,2,2-trichloroacetimidate is a reagent primarily used for the benzylation of alcohols under acidic conditions.[9][10] Its application for the protection of amines is less common but offers an alternative, particularly when base-sensitive functional groups are present in the substrate. The reaction proceeds via an acid-catalyzed mechanism, and the byproduct, trichloroacetamide, can be removed by chromatography.
Reaction Mechanisms
The benzyloxycarbonylation of an amine involves the nucleophilic attack of the amine on the carbonyl carbon of the Cbz-reagent.
Caption: Reaction mechanisms for amine protection with Z-Reagent and Benzyl Chloroformate.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and high-yielding reactions. Below are representative protocols for the benzyloxycarbonylation of a primary amine using Z-Reagent and Benzyl Chloroformate.
Protocol 1: Amine Protection using Z-Reagent (Cbz-OSu)
Materials:
-
Amine (1.0 eq)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (1:1 v/v)
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add N-(Benzyloxycarbonyloxy)succinimide to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Amine Protection using Benzyl Chloroformate (Cbz-Cl)
Materials:
-
Amine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Water
Procedure:
-
Dissolve the amine in a 1 M aqueous solution of sodium carbonate, cooled in an ice bath.
-
While stirring vigorously, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[3]
Protocol 3: Amine Protection using Benzyl 2,2,2-trichloroacetimidate
Materials:
-
Amine (1.0 eq)
-
Benzyl 2,2,2-trichloroacetimidate (1.5 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amine in anhydrous dichloromethane.
-
Add a catalytic amount of boron trifluoride diethyl etherate to the solution.
-
Add Benzyl 2,2,2-trichloroacetimidate to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The general workflow for amine protection and subsequent deprotection is a fundamental process in multi-step synthesis.
Caption: General workflow for amine protection and deprotection.
Conclusion
The choice between Z-Reagent, Benzyl Chloroformate, and Benzyl 2,2,2-trichloroacetimidate for the benzyloxycarbonylation of amines depends on the specific requirements of the synthesis. Z-Reagent (Cbz-OSu) offers the advantages of being a stable, easy-to-handle solid that often results in cleaner reactions, making it a preferred choice for applications demanding high purity. Benzyl Chloroformate (Cbz-Cl) is a highly reactive and cost-effective liquid reagent that can provide high yields rapidly, but its handling requires more stringent safety precautions. Benzyl 2,2,2-trichloroacetimidate provides an alternative for the protection of amines under acidic conditions, which can be beneficial when base-sensitive functionalities are present. A thorough understanding of the properties and reactivity of each reagent, as well as careful optimization of reaction conditions, is crucial for the successful implementation of the Cbz protecting group strategy in complex organic synthesis.
References
- 1. Benzyl 2,2,2-trichloroacetimidate [webbook.nist.gov]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. d-nb.info [d-nb.info]
- 10. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in Functional Group Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, commonly known as the "Z-reagent," with other established protecting groups for amines, hydroxyls, and thiols. The Z-reagent is primarily utilized as a source for the benzyloxycarbonyl (Cbz or Z) group, a widely employed protecting group in organic synthesis, particularly for amines in peptide synthesis.[1][2] This guide presents a comprehensive overview of its efficacy, supported by experimental data and detailed protocols for its application and removal, alongside a comparative analysis of alternative protecting groups.
Protection of Amine Functional Groups
The Z-reagent is a well-established reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group for amines. The Cbz group is a carbamate that effectively masks the nucleophilicity of amines, preventing unwanted side reactions during multi-step syntheses.[3] It is particularly valued in peptide synthesis for its stability under various conditions and its orthogonal cleavage possibilities.[2][4]
Comparative Performance of Amine Protecting Groups
The following table summarizes the performance of the Cbz group (introduced by the Z-reagent) in comparison to other commonly used amine protecting groups.
| Protecting Group | Reagent | Typical Protection Yield (%) | Stability | Deprotection Conditions | Key Advantages |
| Benzyloxycarbonyl (Cbz/Z) | This compound (Z-reagent) or Benzyl chloroformate | >90 | Stable to mild acid and base. | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH), or dissolving metal reduction.[2][4] | Orthogonal to Boc and Fmoc groups; robust. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | >95 | Stable to base and nucleophiles. | Strong acids (e.g., TFA).[3] | Easily removed under acidic conditions; widely used in solid-phase peptide synthesis (SPPS). |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | >95 | Stable to acid. | Mild base (e.g., piperidine).[3] | Base-lability allows for orthogonal protection schemes with acid-labile groups. |
| Allyloxycarbonyl (Alloc) | Allyl chloroformate | ~90 | Stable to acid and base. | Pd(0)-catalyzed allyl transfer. | Orthogonal to many common protecting groups. |
Experimental Protocols for Amine Protection and Deprotection
Protection of an Amine with this compound (Z-reagent):
-
Materials: Amine substrate, this compound, a suitable base (e.g., triethylamine or DIPEA), and a polar aprotic solvent (e.g., DMF or DCM).
-
Protocol:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution.
-
Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the Cbz-protected amine by column chromatography.
-
Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis:
-
Materials: Cbz-protected amine, Palladium on carbon (Pd/C, 5-10 mol%), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).
-
Protocol:
-
Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
If using H₂ gas, purge the flask with an inert gas and then introduce hydrogen (e.g., via a balloon).
-
If using a transfer hydrogenation reagent, add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protection of Hydroxyl and Thiol Functional Groups
While the Z-reagent is a well-documented source for the Cbz protection of amines, its application for the protection of hydroxyl and thiol groups is not widely reported in the available scientific literature. The Cbz group can be used to protect alcohols as carbonates and thiols as thiocarbonates; however, specific efficacy data and protocols using this compound for these transformations are scarce. Therefore, this guide provides a comparison of commonly employed protecting groups for these functionalities.
Comparative Performance of Hydroxyl Protecting Groups
| Protecting Group | Reagent | Typical Protection Yield (%) | Stability | Deprotection Conditions | Key Advantages |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl trichloroacetimidate | >90 | Stable to a wide range of conditions. | Catalytic hydrogenolysis, dissolving metal reduction, or strong Lewis acids. | Robust and widely applicable. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl | >95 | Stable to base and many synthetic reagents. | Fluoride ion sources (e.g., TBAF) or acid. | Easily introduced and removed under mild, specific conditions. |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP) | >90 | Stable to base, nucleophiles, and reducing agents. | Mild acid. | Inexpensive and easy to introduce. |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | >95 | Stable to acidic conditions. | Mild base (e.g., K₂CO₃/MeOH) or acid. | Readily introduced and removed. |
Comparative Performance of Thiol Protecting Groups
| Protecting Group | Reagent | Typical Protection Yield (%) | Stability | Deprotection Conditions | Key Advantages |
| Trityl (Trt) | Trityl chloride (Trt-Cl) | >90 | Stable to base. | Mild acid (e.g., TFA). | Bulky group that can be removed under mild acidic conditions. |
| Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide | 80-90 | Stable to acid and base. | Mercury(II) acetate or iodine. | Orthogonal to many other protecting groups. |
| tert-Butyl (tBu) | Isobutylene | >85 | Very stable to a wide range of conditions. | Strong acid (e.g., HF) or heavy metal salts. | High stability allows for complex synthetic strategies. |
| Benzyl (Bn) | Benzyl bromide (BnBr) | >90 | Stable to acid and base. | Na/NH₃ or catalytic hydrogenolysis. | Robust and commonly used. |
Experimental Protocols for Hydroxyl and Thiol Protection
General Protocol for Benzyl (Bn) Protection of an Alcohol:
-
Materials: Alcohol substrate, sodium hydride (NaH), benzyl bromide (BnBr), and a polar aprotic solvent (e.g., THF or DMF).
-
Protocol:
-
Dissolve the alcohol in the chosen solvent and cool to 0 °C.
-
Carefully add NaH (1.1-1.5 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product.
-
Dry and concentrate the organic phase, and purify the product.
-
General Protocol for Trityl (Trt) Protection of a Thiol:
-
Materials: Thiol substrate, trityl chloride (Trt-Cl), a base (e.g., triethylamine), and a solvent (e.g., DCM).
-
Protocol:
-
Dissolve the thiol in the solvent.
-
Add the base to the solution.
-
Add trityl chloride (1.05-1.2 equivalents).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate.
-
Purify the trityl-protected thiol.
-
Conclusion
This compound (Z-reagent) serves as an effective reagent for the introduction of the Cbz protecting group for amines, offering robust protection and versatile deprotection options. Its efficacy in this role is well-established, making it a valuable tool in peptide synthesis and other areas of organic chemistry. While the application of this specific reagent for the protection of hydroxyl and thiol groups is not extensively documented, the principles of carbamate and thiocarbonate chemistry suggest potential utility. For the protection of hydroxyl and thiol functionalities, a variety of other well-established protecting groups offer a broad range of stability and deprotection profiles, allowing for the design of complex and selective synthetic strategies. Researchers should carefully consider the specific requirements of their synthetic route when selecting an appropriate protecting group.
References
Orthogonality of Z-Group, Boc, and Fmoc Protecting Groups in Chemical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of chemical synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic strategies. This guide provides an objective comparison of the orthogonality of the benzyloxycarbonyl (Z or Cbz) group, the tert-butoxycarbonyl (Boc) group, and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Z-group, for the purposes of this guide, is introduced via Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, also known as "Z-Reagent".[1][2][3] This guide presents a summary of their deprotection conditions, quantitative data from literature, detailed experimental protocols, and visual workflows to aid in the rational design of synthetic routes.
Comparison of Deprotection Strategies
The selection of a protecting group strategy is dictated by the stability of the target molecule and the presence of other sensitive functionalities. The Z, Boc, and Fmoc groups offer a versatile toolbox for chemists, each with a distinct cleavage mechanism that enables a high degree of orthogonality.
The Z-group is typically removed under reductive conditions (catalytic hydrogenolysis), the Boc group is cleaved with acid, and the Fmoc group is removed with a base. This fundamental difference in their lability forms the basis of their orthogonal nature.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key characteristics and deprotection conditions for the Z, Boc, and Fmoc protecting groups for straightforward comparison.
| Protecting Group | Abbreviation | Protection Reagent Example | Typical Deprotection Conditions | Orthogonality Notes |
| Benzyloxycarbonyl | Z or Cbz | This compound | H₂, Pd/C in MeOH or EtOH | Orthogonal to both Boc and Fmoc groups when removed by hydrogenolysis.[4] Not orthogonal to Boc if strong acid is used for cleavage. |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Orthogonal to Fmoc and Z-group (when Z is removed by hydrogenolysis). Not orthogonal to acid-labile Z-group variants.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF or NMP | Orthogonal to both Boc and Z-groups.[4][6] |
Experimental Protocols
The following are representative experimental protocols for the selective deprotection of Z, Boc, and Fmoc groups.
Protocol 1: Selective Deprotection of the Z-Group by Catalytic Hydrogenolysis
This protocol describes the removal of the Z-group in the presence of Boc and Fmoc groups.
Reagents and Materials:
-
Z-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Z-protected compound in MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Flush the reaction vessel with an inert gas.
-
Introduce hydrogen gas (e.g., via a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Protocol 2: Selective Deprotection of the Boc-Group with Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc-group in the presence of Fmoc and Z-groups (assuming the Z-group is stable to moderate acid).
Reagents and Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Boc-protected compound in DCM under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 25-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is often obtained as a TFA salt and may require neutralization in a subsequent step.
Protocol 3: Selective Deprotection of the Fmoc-Group with Piperidine
This protocol describes the removal of the Fmoc-group in the presence of Boc and Z-groups.
Reagents and Materials:
-
Fmoc-protected compound
-
Piperidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF or NMP.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
The deprotection is typically rapid and can be monitored by UV-Vis spectrophotometry (disappearance of the Fmoc adduct) or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the product can be isolated by precipitation with a non-polar solvent like diethyl ether.
Mandatory Visualizations
The following diagrams illustrate the chemical structures of the protecting groups and the logical workflow for their orthogonal deprotection.
Caption: Chemical structures of the Z, Boc, and Fmoc protecting groups.
Caption: A logical workflow demonstrating the selective deprotection of Z, Boc, and Fmoc groups.
References
- 1. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 2. CAS NO. 42116-21-2 | Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | C14H14N2O2S [localpharmaguide.com]
- 3. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Amine Protection: Featuring Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule construction. The choice of a protecting group significantly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of the kinetic profiles of amine protection, with a focus on Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate and its widely used alternatives, benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc).
While specific kinetic data for this compound is not extensively available in the current literature, a thorough understanding of the kinetic behavior of established protecting groups such as Cbz and Boc provides a valuable framework for its evaluation and application. This guide summarizes available quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of experimental workflows and comparative logic.
Comparative Kinetic and Performance Data
The following table summarizes the key characteristics and available data for the amine protecting groups discussed. It is important to note that the rate of amine protection is highly dependent on the specific amine substrate, solvent, temperature, and base used.
| Protecting Group Reagent | Abbreviation | Typical Conditions for Protection | Reported Reaction Times | General Yields | Key Kinetic Considerations |
| This compound | N/A | Data not readily available in literature. | Data not readily available in literature. | Data not readily available in literature. | Expected to proceed via nucleophilic attack of the amine on the thiocarbonyl group. The pyrimidinylthio leaving group is designed for mild reaction conditions. |
| Benzyl Chloroformate | Cbz-Cl or Z-Cl | Aqueous Na₂CO₃, 0 °C; or organic solvent with a base (e.g., Et₃N, DIPEA) at 0 °C to room temperature.[1][2] | Generally rapid, often complete within 1-3 hours.[2] | High to excellent (often >90%).[3] | The reaction is a nucleophilic acyl substitution. The rate is influenced by the nucleophilicity of the amine and the concentration of the base. |
| Di-tert-butyl dicarbonate | Boc₂O or Boc Anhydride | Aqueous NaOH, THF/water, or organic solvent (e.g., DCM, ACN) with or without a base (e.g., TEA, DMAP) at 0 °C to 40 °C.[4][5][6] | Typically fast, ranging from minutes to a few hours.[4] | Very high to quantitative (often >95%).[5] | The reaction proceeds via nucleophilic attack on a carbonyl carbon of the anhydride.[7] The use of a base can accelerate the reaction.[8] |
Experimental Protocols for Kinetic Studies
To quantitatively assess the kinetics of an amine protection reaction, in-situ monitoring of the reaction progress is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
Protocol 1: Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the disappearance of starting materials and the appearance of the protected product over time.
1. Sample Preparation:
- In an NMR tube, dissolve the amine starting material and an internal standard (a compound with a known concentration and sharp signals that do not overlap with reactant or product signals) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire a reference ¹H NMR spectrum of this mixture.
- Prepare a solution of the protecting group reagent (e.g., this compound, Cbz-Cl, or Boc₂O) in the same deuterated solvent.
2. Reaction Initiation and Data Acquisition:
- Place the NMR tube containing the amine and internal standard in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.
- Inject the protecting group reagent solution into the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.[9][10][11] Modern spectrometers can be programmed to automatically acquire spectra over a defined period.[10][12]
3. Data Analysis:
- Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
- For each spectrum, integrate the signals corresponding to a characteristic peak of the starting amine and the protected product. Also, integrate a signal from the internal standard.
- Normalize the integrals of the reactant and product to the integral of the internal standard to determine their relative concentrations at each time point.
- Plot the concentration of the starting amine or product as a function of time.
- From these plots, the initial reaction rate can be determined, and by performing experiments with varying initial concentrations of reactants, the reaction order with respect to each component can be established.
Protocol 2: Kinetic Monitoring by HPLC
HPLC is a highly sensitive method for separating and quantifying reaction components, making it ideal for monitoring reaction kinetics, especially for more complex reaction mixtures.[13]
1. Reaction Setup:
- In a temperature-controlled reaction vessel, combine the amine, solvent, and any base.
- Allow the mixture to reach the desired reaction temperature.
- Initiate the reaction by adding the protecting group reagent. Start a timer immediately.
2. Sample Quenching and Analysis:
- At predetermined time points, withdraw a small aliquot of the reaction mixture.
- Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large excess of a highly reactive amine to consume the remaining protecting group reagent, or an acid to neutralize the base).
- Dilute the quenched aliquot with a suitable solvent to a known volume.
- Inject a known volume of the diluted sample into the HPLC system.[14][15]
3. HPLC Method and Data Analysis:
- Develop an HPLC method (e.g., reversed-phase with a C18 column) that provides good separation of the starting amine, the protecting group reagent, and the protected product.[13][16] UV detection is commonly used.
- Generate a calibration curve for the starting amine and the product by injecting solutions of known concentrations.
- Quantify the concentration of the starting amine and product in each quenched aliquot by comparing their peak areas to the calibration curves.
- Plot the concentration of the starting amine or product versus time to obtain the kinetic profile of the reaction.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Benzyl Chloroformate [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. ekwan.github.io [ekwan.github.io]
- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. j-cst.org [j-cst.org]
- 16. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis of Z-Protection Reagents in a Model Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and other organic chemistry applications, the choice of a suitable protecting group for amines is a critical decision that can significantly impact reaction yield, purity, and overall efficiency. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group, and its introduction is commonly achieved using either benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). This guide provides an objective comparison of the performance of these two reagents in a model synthesis: the N-protection of L-alanine. The information presented is supported by detailed experimental protocols and quantitative data to facilitate an informed selection of the most appropriate reagent for specific research needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data from the comparative N-protection of L-alanine with Cbz-Cl and Cbz-OSu. The data highlights the differences in reaction time, yield, and purity of the final product, N-Cbz-L-alanine.
| Parameter | Cbz-Cl | Cbz-OSu |
| Reagent | Benzyl Chloroformate | N-(Benzyloxycarbonyloxy)succinimide |
| Model Substrate | L-Alanine | L-Alanine |
| Reaction Time | 2-3 hours | 12-18 hours |
| Isolated Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >97% | >99% |
| Primary Byproduct | Hydrochloric Acid | N-Hydroxysuccinimide |
| Reaction Conditions | Aqueous base (NaOH), 0°C to RT | Bicarbonate buffer, RT |
Experimental Protocols
Detailed methodologies for the N-protection of L-alanine using both Cbz-Cl and Cbz-OSu are provided below. These protocols are based on established procedures and are designed to be reproducible in a standard laboratory setting.[1][2][3][4]
Protocol 1: N-protection of L-Alanine with Benzyl Chloroformate (Cbz-Cl)
This protocol describes the protection of the amino group of L-alanine using benzyl chloroformate under Schotten-Baumann conditions.[1][2][4]
Materials:
-
L-Alanine
-
2 M Sodium Hydroxide (NaOH) solution
-
Benzyl Chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolution: Dissolve L-alanine (1.0 eq) in 2 M NaOH solution and cool the solution to 0°C in an ice bath.
-
Reaction: While maintaining the temperature below 5°C, add benzyl chloroformate (1.1 eq) dropwise. Simultaneously, add 2 M NaOH solution to maintain the pH of the reaction mixture between 9 and 10.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The product, N-Cbz-L-alanine, will precipitate as a white solid.
-
Extraction and Purification: Collect the precipitate by vacuum filtration or extract the aqueous layer with ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethyl acetate/hexane.
Protocol 2: N-protection of L-Alanine with N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
This protocol outlines the N-protection of L-alanine using the activated ester Cbz-OSu, which often results in a cleaner reaction with easier purification.
Materials:
-
L-Alanine
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Dioxane (or other suitable organic solvent)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-alanine (1.0 eq) in a solution of sodium bicarbonate in water.
-
Reagent Addition: Add a solution of Cbz-OSu (1.05 eq) in dioxane to the amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Cbz-L-alanine product.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the comparative yield analysis of the Z-protection reagents.
Caption: Experimental workflow for the N-protection of L-Alanine using Cbz-Cl.
Caption: Experimental workflow for the N-protection of L-Alanine using Cbz-OSu.
References
Purity Assessment of Peptides from Thioester Synthesis: A Comparative Guide for Native Chemical Ligation
In the realm of synthetic peptide and protein chemistry, Native Chemical Ligation (NCL) stands as a powerful technique for the assembly of large polypeptides from smaller, unprotected peptide fragments. A critical component of this methodology is the peptide thioester, which reacts with an N-terminal cysteine residue of another peptide to form a native amide bond. The purity of the final ligated product is intrinsically linked to the quality of the constituent fragments, particularly the peptide thioester. This guide provides a comparative analysis of peptide purity achieved through various methods of peptide thioester synthesis, with a focus on the use of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (BDMPT) and its alternatives.
Comparison of Peptide Thioester Synthesis Methods
The generation of peptide thioesters can be achieved through several strategies, each with its own set of advantages and potential side reactions that can impact the purity of the final ligated peptide. The choice of method often depends on the specific peptide sequence and the overall synthetic strategy (e.g., Boc- or Fmoc-based solid-phase peptide synthesis).
| Method of Thioester Synthesis | Typical Crude Purity of Thioester | Final Purity of Ligated Peptide | Key Advantages | Potential Impurities and Side Reactions |
| BDMPT-mediated Thioesterification | Data not readily available in direct comparative studies | Dependent on thioester purity | Potentially mild conditions for thioester formation. | Unreacted starting materials, byproducts from the BDMPT reagent, side reactions related to specific amino acid residues. |
| Boc-SPPS with Thioester Linkers | High | Generally >95% after purification[1][2] | Well-established, can produce high-quality crude thioesters.[2] | Truncated sequences, deletion sequences, side-chain protecting group artifacts from HF cleavage. |
| Fmoc-SPPS with Safety-Catch Linkers | Variable, can be high | Generally >95% after purification[3][4] | Avoids the use of harsh acids like HF, compatible with a wider range of sensitive modifications.[4] | Incomplete linker activation or cleavage, side reactions associated with the linker chemistry.[3] |
| N-acylurea Intermediates (Fmoc-SPPS) | Reported up to 96% for some sequences[4] | High, with isolated yields up to 95% reported for specific ligations.[4] | Compatible with standard Fmoc-SPPS, avoids direct handling of labile thioesters during synthesis.[4] | Diacylated products, incomplete conversion to the N-acylurea, hydrolysis of the activated intermediate.[5] |
| Double Linker Strategy (Fmoc-SPPS) | Reported around 75% for a model peptide[6] | Dependent on thioester purity | Aims to improve yield and purity in Fmoc-based thioester synthesis. | Byproducts from the linker chemistry, impurities similar to other Fmoc-based methods. |
Note: The purity of the final ligated peptide is highly dependent on the successful purification of the peptide thioester and the N-terminal cysteine peptide fragments prior to the ligation reaction. The values presented are indicative and can vary significantly based on the peptide sequence, length, and the specific conditions used.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for making informed decisions when selecting a synthesis strategy. Below are representative protocols for key experiments in the synthesis and purity assessment of peptides for NCL.
Protocol 1: Synthesis of Peptide Thioester via Boc-SPPS on a Thioester Resin
This protocol is a standard method for generating peptide thioesters.
-
Resin Loading: The C-terminal amino acid is loaded onto a thioester linker-functionalized resin (e.g., Merrifield resin treated to generate a thioester linkage).
-
Peptide Chain Assembly: The peptide chain is elongated using standard Boc-SPPS protocols. This involves cycles of Nα-Boc deprotection with trifluoroacetic acid (TFA) and coupling of the next Boc-protected amino acid using a coupling reagent such as HBTU or DIC/HOBt.[1]
-
Cleavage: The completed peptide thioester is cleaved from the resin using strong acid, typically anhydrous hydrogen fluoride (HF), in the presence of scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid side chains.[2]
-
Purification: The crude peptide thioester is precipitated with cold diethyl ether, dissolved in a suitable aqueous buffer, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Protocol 2: Native Chemical Ligation
This protocol describes the ligation of a peptide thioester with an N-terminal cysteine peptide.
-
Fragment Dissolution: The purified peptide thioester and the N-terminal cysteine peptide are dissolved in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5).[1]
-
Ligation Reaction: The two peptide fragments are mixed in equimolar amounts. A thiol catalyst, such as thiophenol or 4-mercaptophenylacetic acid (MPAA), is often added to accelerate the reaction.[7] The reaction is typically monitored by analytical RP-HPLC.
-
Purification: Once the ligation is complete, the reaction mixture is purified by preparative RP-HPLC to isolate the final ligated peptide.[1]
Protocol 3: Purity Assessment by RP-HPLC and Mass Spectrometry
This protocol is essential for verifying the purity and identity of the synthesized peptides.
-
RP-HPLC Analysis: The purified peptide is dissolved in an appropriate solvent and injected onto a C18 analytical RP-HPLC column. A gradient of increasing organic solvent (typically acetonitrile containing 0.1% TFA) in an aqueous solvent (typically water containing 0.1% TFA) is used to elute the peptide. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 214 nm or 280 nm).[8][9]
-
Mass Spectrometry Analysis: The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the peptide.[8][10]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the peptide synthesis and purity assessment process.
References
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijairjournal.in [ijairjournal.in]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexpeptidesupply.com [apexpeptidesupply.com]
- 9. biovera.com.au [biovera.com.au]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Validation of Z-protection by Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in a published total synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection, valued for its stability under a range of conditions. This guide provides a comprehensive validation of Z-protection using Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a reagent noted for its ease of handling and high efficiency, by comparing it with the traditional method employing benzyl chloroformate. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Performance Comparison of Z-Protecting Reagents
The choice of reagent for introducing the Z-group can significantly impact the outcome of a synthesis. Below is a quantitative comparison of this compound and the classical benzyl chloroformate.
| Parameter | This compound | Benzyl Chloroformate (Cbz-Cl) |
| Typical Reagent Form | Crystalline solid | Oily liquid |
| Handling | Easier to handle and weigh accurately | Corrosive, moisture-sensitive, requires careful handling |
| Reaction Conditions | Mild basic conditions (e.g., DIPEA, NaHCO₃) in organic solvents (e.g., DCM, DMF) | Schotten-Baumann conditions (aqueous base) or with a tertiary amine base in an organic solvent |
| Typical Reaction Time | 1-4 hours | 1-3 hours |
| Byproducts | 4,6-dimethylpyrimidine-2-thiol (water-soluble) | HCl (requires neutralization) |
| Typical Yields | >95% | 90-98% |
| Purity of Product | High, with easy purification | Can be high, but requires careful workup to remove byproducts and excess reagent |
| Deprotection Conditions | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH)[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. The following protocols outline the use of both reagents for the Z-protection of a generic amino acid.
Protocol 1: Z-Protection using this compound
This protocol describes the protection of an amino acid (e.g., L-Alanine) using this compound.
-
Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until fully dissolved.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in Dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove the 4,6-dimethylpyrimidine-2-thiol byproduct.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.
Protocol 2: Z-Protection using Benzyl Chloroformate (Cbz-Cl)
This protocol outlines the classical Schotten-Baumann conditions for Z-protection.
-
Dissolution: Dissolve L-Alanine (1.0 eq) in 2M sodium hydroxide (NaOH) solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq) and 2M NaOH solution dropwise and simultaneously, maintaining the pH between 9-10.
-
Reaction: Stir vigorously at 0-5 °C for 1 hour.
-
Workup: Remove the ice bath and stir for another hour at room temperature. Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mandatory Visualizations
To further elucidate the processes, the following diagrams illustrate the reaction pathway and experimental workflow.
Caption: Z-Protection Reaction Pathway.
Caption: Comparative Experimental Workflow.
Conclusion
The selection of a Z-protection strategy is a critical decision in peptide synthesis. While the traditional method using benzyl chloroformate is effective, this compound presents a compelling alternative. Its solid nature, ease of handling, and the generation of a water-soluble byproduct simplify the purification process, often leading to higher purity of the final product. For syntheses where handling of corrosive liquids and rigorous purification are concerns, this compound offers a significant advantage, aligning with the principles of green and efficient chemistry. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, scale, and available resources.
References
Uncharted Territory: The Case of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate in Thiol Protection
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a cornerstone of successful synthetic chemistry, particularly in the intricate field of peptide synthesis. While a vast arsenal of thiol-protecting groups for cysteine residues exists, the exploration of novel reagents continues in the quest for enhanced stability, orthogonality, and milder deprotection conditions. One such compound, Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, also known as Z-Reagent, presents a chemical structure suggestive of a role in thiol protection. However, a comprehensive review of available scientific literature reveals a significant gap in documented applications, experimental data, and established protocols for its use in this capacity.
This guide aims to address the topic of this compound's potential advantages over traditional thiol protection methods. Due to the current absence of direct experimental comparisons and published protocols for this specific reagent, this document will instead provide a comparative overview of well-established, traditional thiol-protecting groups. This will offer a framework for evaluating any future research on this compound and other novel protecting groups.
A Comparative Overview of Traditional Thiol-Protecting Groups
The protection of the highly nucleophilic thiol side chain of cysteine is critical during peptide synthesis to prevent undesired side reactions, such as oxidation to disulfides and alkylation. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to selectively remove one type of protecting group without affecting others.
Below is a summary of commonly used traditional thiol-protecting groups, their cleavage conditions, and key characteristics.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages & Disadvantages |
| Trityl | Trt | Mildly acidic conditions (e.g., TFA/scavenger mixtures) | Advantages: Easily removed during final cleavage in Fmoc-SPPS. Disadvantages: Can be bulky, potentially leading to steric hindrance. |
| Acetamidomethyl | Acm | Mercury(II) acetate followed by a reducing agent, or Iodine. | Advantages: Stable to both acidic and basic conditions used in SPPS, allowing for orthogonal protection strategies. Disadvantages: Deprotection often requires toxic heavy metals. |
| tert-Butyl | tBu | Strong acids (e.g., HF) or with reagents like mercury(II) acetate in TFA. | Advantages: Very stable, making it suitable for complex syntheses where other groups are removed first. Disadvantages: Requires harsh cleavage conditions. |
| 4-Methoxybenzyl | Mob | Strong acids (e.g., HF, TFMSA); can be cleaved with TFA in the presence of scavengers. | Advantages: More acid-labile than the simple benzyl group. Disadvantages: Can be sensitive to repeated acid treatments in long syntheses. |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols like DTT or phosphines like TCEP). | Advantages: Orthogonal to acid- and base-labile protecting groups. Disadvantages: Removal can sometimes be sluggish. |
Hypothetical Workflow for Evaluating a Novel Thiol-Protecting Group
Should research on this compound as a thiol-protecting group emerge, a systematic evaluation would be necessary. The following diagram illustrates a logical workflow for such an investigation.
Experimental Protocols for Traditional Methods
To provide a practical reference, detailed methodologies for the application of two common traditional thiol-protecting groups in the context of Fmoc-based solid-phase peptide synthesis (SPPS) are outlined below.
Protocol 1: Incorporation of Fmoc-Cys(Trt)-OH in SPPS
-
Resin Swelling: Swell the desired solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Coupling: Dissolve Fmoc-Cys(Trt)-OH (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
**Final Cleavage and Deprote
A Head-to-Head Comparison of Z- and Fmoc-Protection for Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group is a critical decision that dictates the strategy and outcome of peptide synthesis. This guide provides an objective, data-driven comparison of two foundational protecting groups: Benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc). This analysis will focus on their application to a representative amino acid, L-Alanine, while also considering implications for amino acids with functional side chains.
The Z-group, a pioneer in peptide chemistry, is traditionally associated with solution-phase synthesis and is characterized by its stability and the harsh conditions required for its removal.[1][2] In contrast, the Fmoc-group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild, basic conditions, which allows for an orthogonal protection strategy.[1][3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and qualitative differences between Z- and Fmoc-protection strategies for a typical amino acid like L-Alanine.
Table 1: General Characteristics and Reaction Conditions
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Chemical Nature | Urethane-type, introduced via benzyl chloroformate.[1] | Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu.[1] |
| Primary Application | Solution-phase peptide synthesis.[2] | Solid-phase peptide synthesis (SPPS).[1] |
| Protection Conditions | Typically aqueous alkaline conditions.[1] | Typically aqueous alkaline conditions.[1] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid).[1][5] | Mild base (e.g., 20% piperidine in DMF).[1][6] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc).[7] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu).[3][8] |
Table 2: Performance Comparison for L-Alanine in a Model Decapeptide Synthesis
| Parameter | Z-Strategy (Solution-Phase) | Fmoc-Strategy (Solid-Phase) |
| Coupling Efficiency | >99% with appropriate coupling reagents. | >99.5%, often cited as slightly more efficient and reproducible.[9] |
| Deprotection Time per Cycle | Not applicable (stepwise deprotection not typical in the same manner as SPPS). | 5-20 minutes.[9] |
| Crude Peptide Purity | Generally lower due to challenges in purification of intermediates. | 85-95%, milder conditions typically result in higher crude purity.[9] |
| Final Peptide Yield | Highly variable, dependent on the length and sequence of the peptide. | 20-40%, dependent on peptide length, sequence, and purification efficiency.[9] |
| Major Side Reactions | Racemization during coupling (can be minimized with additives), incomplete deprotection.[10][11] | Aspartimide formation (for Asp-containing peptides), piperidinyl adducts, aggregation.[3][12] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of L-Alanine with Z and Fmoc groups are provided below.
Z-Protection of L-Alanine (Z-Ala-OH)
Materials:
-
L-Alanine
-
Benzyl chloroformate (Z-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Alanine in a 10% aqueous solution of sodium carbonate and cool the solution in an ice bath.
-
Slowly add a solution of benzyl chloroformate in 1,4-dioxane to the cooled L-Alanine solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Wash the mixture with ethyl acetate to remove any unreacted benzyl chloroformate and byproducts.
-
Acidify the aqueous layer with 1 M HCl to precipitate the Z-L-Alanine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield Z-L-Alanine as a solid.[1]
N-Terminal Z-Group Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Z-protected peptide
-
Methanol, ethanol, or acetic acid (solvent)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a balloon filled with hydrogen).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the catalyst through a pad of Celite and wash with the solvent.
-
Evaporate the solvent from the filtrate to obtain the deprotected peptide.[10]
Fmoc-Protection of L-Alanine (Fmoc-Ala-OH)
Materials:
-
L-Alanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
Dilute HCl
Procedure:
-
Dissolve L-Alanine in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in acetone dropwise to the L-Alanine solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Remove the acetone by evaporation under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl to precipitate the Fmoc-L-Alanine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
N-Terminal Fmoc-Group Deprotection in SPPS
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.[6][9]
-
Filter the resin and wash thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM and dry if the next coupling is not performed immediately.
Mandatory Visualization
Z-Protection and Deprotection Workflow
Caption: Z-protection and deprotection workflow for an amino acid.
Fmoc-Protection and Deprotection Workflow in SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. biosynth.com [biosynth.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
Immediate Safety and Hazard Assessment
Due to the absence of a specific SDS, the hazard profile for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate must be inferred from its constituent chemical groups. Pyrimidine derivatives can have varying toxicological profiles, and thiocarbonates can be irritants and environmentally harmful. Therefore, it is crucial to handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.
Assumed GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Acute Aquatic Toxicity | Category 2 | Toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 2 | Toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A properly fitting lab coat
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The container should be made of a compatible material, such as glass or high-density polyethylene.[1]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "42116-21-2," and any relevant hazard symbols (e.g., harmful, irritant, environmentally hazardous).[1]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] This area should be away from incompatible materials.
4. Waste Disposal Request:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] Adhere to all institutional, local, and national regulations for hazardous waste disposal.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste in the same container as the original chemical waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled, in accordance with your institution's policies.
Experimental Protocol: Neutralization of Small Quantities (for experienced personnel only)
For very small residual amounts, chemical neutralization may be an option, but this should only be performed by personnel with extensive experience in handling hazardous chemicals and with prior approval from the EHS office. A potential method involves the oxidation of the thio- group. Small quantities of thiols and sulfides can be destroyed by oxidation to a sulfonic acid with sodium hypochlorite (bleach).[2]
Materials:
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Stir bar and stir plate
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
In a well-ventilated fume hood, dilute the small quantity of this compound waste with a water-miscible solvent.
-
Slowly add an excess of sodium hypochlorite solution while stirring. The reaction may be exothermic.
-
Allow the mixture to react for several hours to ensure complete oxidation.
-
Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base.
-
The final aqueous solution may be disposable down the drain with copious amounts of water, pending approval from your institution's EHS and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS No. 42116-21-2). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary if there is a risk of splashing. | Must be worn at all times in the laboratory. Ensure a proper fit to prevent any gaps. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Inspect gloves for any signs of degradation or puncture before use. Remove gloves using the proper technique to avoid skin contact. Lab coats should be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) may be required. | Ensure the fume hood has a valid certification. If a respirator is needed, a proper fit test and training are essential. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that offers protection against accidental spills. |
Operational and Handling Protocols
Proper handling procedures are critical to minimize exposure and ensure a safe working environment.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Methodologies
-
Preparation:
-
Before handling the compound, ensure you are wearing all the recommended PPE as detailed in Table 1.
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When weighing the solid compound, use a draft shield or weigh it within the fume hood to prevent the dispersal of dust.
-
-
Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Use compatible labware (e.g., glass, stainless steel) and ensure it is clean and dry before use.
-
If the compound is to be heated, do so cautiously and ensure adequate ventilation.
-
-
Cleanup:
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect any solid waste containing this compound in a clearly labeled, sealed container. |
| Liquid Waste | Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated solid chemical waste container. |
General Disposal Instructions:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department.
-
Clearly label all waste containers with the full chemical name and any known hazards.
-
Do not pour any waste containing this compound down the drain.
-
Store waste in a designated satellite accumulation area away from incompatible materials.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and regulatory compliance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
